Structural Dynamics and Synthetic Utility of 2-Methyl-1,3-oxathiane: A Technical Whitepaper
Executive Summary 2-Methyl-1,3-oxathiane is a saturated, six-membered heterocyclic compound characterized by the presence of oxygen and sulfur atoms at the 1 and 3 positions, respectively, with a methyl substituent at th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Methyl-1,3-oxathiane is a saturated, six-membered heterocyclic compound characterized by the presence of oxygen and sulfur atoms at the 1 and 3 positions, respectively, with a methyl substituent at the C-2 position. This unique structural motif imparts distinct stereoelectronic properties, making it a highly valuable scaffold in both asymmetric organic synthesis and the flavor and fragrance industry. This whitepaper dissects the conformational logic, physicochemical properties, and experimental workflows essential for leveraging 2-methyl-1,3-oxathiane in advanced chemical research.
Conformational Analysis and Stereoelectronic Logic
Unlike the highly symmetric cyclohexane ring, the 1,3-oxathiane core exhibits a pronounced asymmetric chair conformation. This structural deviation is fundamentally driven by the differing covalent radii of its constituent heteroatoms. The carbon-sulfur (C-S) bond is significantly longer (~1.82 Å) than both the carbon-oxygen (C-O, ~1.43 Å) and carbon-carbon (C-C, ~1.54 Å) bonds. Consequently, the ring is heavily puckered, which dictates the spatial orientation of substituents at the C-2 position[1].
The stereochemistry of 2-methyl-1,3-oxathiane is governed by anomeric stabilization. The oxygen atom's lone pairs can donate electron density into the antibonding orbital (σ*) of the adjacent C-S bond, a phenomenon that heavily influences the thermodynamic stability of axial versus equatorial substituents. These stereoelectronic effects manifest distinctly in Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shifts (δ) of the protons and carbon atoms are highly sensitive to their puckered chemical environment[1]. Furthermore, oxidation of the sulfur atom typically yields a mixture of sulfoxides, with the major product adopting an SO(axial) conformation to minimize steric strain and maximize electronic stabilization[2].
Caption: Logical flow of how heteroatom asymmetry in 1,3-oxathiane dictates its conformational profile.
Physicochemical Data
Understanding the baseline quantitative metrics of 2-methyl-1,3-oxathiane is critical for predicting its behavior in various solvent systems and biological assays. The following table summarizes its core physicochemical properties, validated by the [3].
Property
Value
IUPAC Name
2-Methyl-1,3-oxathiane
Molecular Formula
C5H10OS
Monoisotopic Mass
118.045 Da
Exact Mass
118.045236 Da
Topological Polar Surface Area
34.5 Ų
Ring Saturation
Fully Saturated
Heteroatom Positions
Oxygen (1), Sulfur (3)
CAS Registry Number
19134-37-3
Synthetic Methodologies and Carbanion Chemistry
The synthetic utility of 2-methyl-1,3-oxathiane largely stems from the unique acidity of the C-2 proton. Flanked by a highly electronegative oxygen atom (which exerts a strong -I inductive effect) and a polarizable sulfur atom (which stabilizes adjacent negative charge via d-orbital participation or negative hyperconjugation), the C-2 position is uniquely susceptible to deprotonation. This allows the molecule to act as an acyl anion equivalent (umpolung reactivity)[1].
Protocol 1: Synthesis of 2-Methyl-1,3-oxathiane via Thioacetalization
This protocol relies on the acid-catalyzed condensation of a mercapto-alcohol with an aldehyde to form the heterocyclic ring.
Reagent Preparation: Combine equimolar amounts of 3-mercapto-1-propanol and acetaldehyde in a round-bottom flask.
Acid Catalysis & Solvent: Add a catalytic amount of p-toluenesulfonic acid (pTSA) and dissolve the mixture in anhydrous toluene.
Reflux & Azeotropic Distillation: Equip the flask with a Dean-Stark trap and heat to reflux. Causality: The continuous azeotropic removal of water drives the equilibrium toward the cyclic thioacetal product according to Le Chatelier's principle, ensuring high conversion rates.
Neutralization: Once water evolution ceases, cool the reaction to room temperature and quench with saturated aqueous NaHCO3 to neutralize the acid catalyst, preventing reverse hydrolysis.
Purification: Extract the organic layer, dry over anhydrous MgSO4, and purify via vacuum distillation to isolate the pure 2-methyl-1,3-oxathiane.
Protocol 2: Generation and Trapping of 2-Lithio-1,3-oxathiane
This workflow details the generation of the nucleophilic acyl anion equivalent for subsequent C-C bond formation.
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with ultra-high purity Argon to exclude moisture and oxygen, which would prematurely quench the organolithium species.
Substrate Dissolution: Dissolve the purified 2-methyl-1,3-oxathiane in anhydrous Tetrahydrofuran (THF).
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve and maintain -78 °C. Causality: Cryogenic temperatures are mandatory to prevent the decomposition of the highly reactive 2-lithio intermediate and to suppress unwanted ring-opening elimination reactions.
Lithiation: Add sec-butyllithium (s-BuLi) dropwise via syringe. Stir for 1.5 hours to ensure complete deprotonation at the C-2 position.
Electrophilic Trapping: Slowly introduce the desired electrophile (e.g., an alkyl halide or carbonyl compound). The asymmetric environment of the puckered ring often dictates a highly stereocontrolled addition[1].
Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl, extract with diethyl ether, and concentrate in vacuo for subsequent structural validation via NMR.
Caption: Experimental workflow for the C-2 lithiation of 2-methyl-1,3-oxathiane and electrophilic trapping.
Applications in Drug Development and Fragrance Profiling
Beyond its role as a chiral auxiliary in asymmetric synthesis, the 1,3-oxathiane scaffold is highly prized in the flavor and fragrance industry. Derivatives such as 2-methyl-4-propyl-1,3-oxathiane have been identified as key organoleptic components in natural products, most notably in the essential oil of passion fruit (Passiflora edulis)[4]. In drug development, the predictable stereochemistry and metabolic stability of oxathiane sulfones—formed via the rigorous oxidation of the sulfur atom—make them attractive bioisosteres for conformational restriction in pharmacophore design[5].
References
National Center for Biotechnology Information. "2-Methyl-1,3-oxathiane | C5H10OS | CID 542685". PubChem. [Link]
Pihlaja, K., et al. "ChemInform Abstract: Conformational Analysis. Part 29. Preparation and 1H and 13C NMR, FTIR, MS, and Crystallographic Conformational and Configurational Study of 3-Oxo-1,3-oxathiane and Its Monomethyl Derivatives". ResearchGate. [Link]
Winter, M., et al. "US4220561A - Oxathiane and oxathiolane derivatives as perfuming agents".
Ribeiro da Silva, M. A. V., et al. "Calorimetric and Computational Study of 1,3- and 1,4-Oxathiane Sulfones". ACS Publications. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Methyl-1,3-oxathiane (C₅H₁₀OS) is a saturated, six-membered heterocyclic compound featuring oxygen and sulfur atoms at the 1 and 3 positions[1]. Recognized as a critical structural motif in flavor chemistry—particularly in passion fruit aroma derivatives—and as a versatile building block in stereoselective organic synthesis, its accurate structural elucidation is paramount. Because the 1,3-oxathiane ring adopts a non-planar chair conformation with distinct axial and equatorial environments, researchers must employ a multi-modal spectroscopic approach. This whitepaper provides an in-depth, causality-driven analysis of the Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data for 2-methyl-1,3-oxathiane.
Logical Workflow for Spectroscopic Elucidation
To ensure rigorous structural validation, scientists must integrate data across three primary domains: molecular mass and fragmentation (MS), functional group vibration (IR), and atomic environment mapping (NMR). The workflow below outlines the self-validating system required for comprehensive analysis.
Caption: Logical workflow for the multi-modal spectroscopic elucidation of 2-methyl-1,3-oxathiane.
Mass Spectrometry (EI-MS) Profiling
Electron Ionization Mass Spectrometry (EI-MS) provides definitive evidence of the molecular weight and structural connectivity. The monoisotopic mass of 2-methyl-1,3-oxathiane is 118.045 Da[1].
Under standard 70 eV EI conditions, the molecular ion [M]⁺· at m/z 118 is typically visible but undergoes rapid and highly specific fragmentation. The most critical diagnostic feature of 2-methyl-1,3-oxathiane is the prominent [M–CH₃]⁺ even-electron (EE) ion at m/z 103[2].
Causality of Fragmentation: The alpha-cleavage resulting in the loss of the C2-methyl radical is thermodynamically favored. The resulting cation at C2 is powerfully stabilized by resonance from the lone pairs of the adjacent oxygen and sulfur atoms, forming a highly stable oxonium/sulfonium hybrid ion. As noted in comprehensive EI-MS studies, the extreme abundance of this 103 Da peak is a unique diagnostic marker that differentiates 2-methyl-1,3-oxathianes from other structural isomers[2]. Subsequent retro-ring cleavage yields lower mass fragments such as m/z 60 and 41, which are characteristic of thioacetal derivatives[3].
Caption: Primary EI-MS fragmentation pathways for 2-methyl-1,3-oxathiane yielding diagnostic ions.
Table 1: Key EI-MS Fragment Ions
m/z Value
Ion Type
Relative Abundance
Structural Assignment / Causality
118
[M]⁺·
Low-Medium
Molecular ion (C₅H₁₀OS⁺·) confirming the intact mass[4].
103
[M-CH₃]⁺
Base Peak (100%)
Loss of C2 methyl; hyper-stabilized by O and S heteroatoms[2].
NMR spectroscopy is the gold standard for mapping the atomic environment and conformational state of the 1,3-oxathiane ring. Due to the differing electronegativities and atomic radii of oxygen and sulfur, the ring is asymmetrically puckered, which strongly influences chemical shifts and coupling constants[5].
¹H NMR Dynamics:
The most deshielded proton is located at the C2 position, flanked by both the strongly electronegative oxygen and the polarizable sulfur. It typically resonates as a quartet around 4.50–4.85 ppm due to scalar coupling with the adjacent C2-methyl group[3]. The C2-methyl group itself appears as a distinct doublet near 1.40–1.50 ppm. The ring protons (C4, C5, C6) exhibit complex multiplets due to axial-equatorial coupling in the chair conformation. The C6 protons (adjacent to oxygen) are shifted further downfield (3.5–4.2 ppm) compared to the C4 protons (adjacent to sulfur, 2.5–3.1 ppm).
¹³C NMR Dynamics:
The C2 carbon is highly diagnostic, appearing at approximately 75–85 ppm. This chemical shift is intermediate between a typical acetal (O-C-O, ~100 ppm) and a dithioacetal (S-C-S, ~50 ppm), perfectly reflecting the mixed O-C-S stereoelectronic environment[5].
Table 2: Representative NMR Assignments for 2-Methyl-1,3-oxathiane
FT-IR provides orthogonal validation of the functional groups. While 2-methyl-1,3-oxathiane lacks strong chromophores like carbonyls or hydroxyls, its fingerprint region is highly characteristic[4].
C-O-C Asymmetric Stretch: A strong, broad absorption band is observed between 1050 and 1150 cm⁻¹, characteristic of the ether-like linkage in the ring[3].
C-S Stretch: A weaker, but distinct band appears in the 600–720 cm⁻¹ region, confirming the presence of the thioether linkage[3].
Aliphatic C-H Stretches: Multiple bands between 2850 and 2980 cm⁻¹ correspond to the sp³ C-H stretching of the ring methylenes and the C2-methyl group[3].
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols must be adhered to when acquiring spectroscopic data for 1,3-oxathianes.
Protocol A: GC-EI-MS Acquisition
Sample Preparation: Dilute 2-methyl-1,3-oxathiane to 10-50 ppm in a high-purity, low-boiling solvent (e.g., GC-grade dichloromethane or hexane).
System Blank Validation: Inject a pure solvent blank to establish a baseline and confirm the absence of column bleed or carryover.
Chromatography: Inject 1 µL splitless onto a non-polar capillary column (e.g., HP-5MS). Program the oven from 50°C (hold 1 min) to 250°C at 10°C/min.
Ionization: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C.
Data Validation: Ensure the m/z 103 peak dominates the spectrum. Compare the fragmentation pattern against the NIST mass spectral library[4].
Protocol B: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Shimming & Tuning: Perform automated 3D shimming to achieve a TMS line width of < 1.0 Hz. Tune the probe specifically for ¹H and ¹³C frequencies.
¹H Acquisition: Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds.
¹³C Acquisition: Acquire 512–1024 scans with proton decoupling (WALTZ-16). Use a D1 of 2 seconds to ensure complete relaxation of the unprotonated/quaternary-like carbons.
Referencing: Reference the ¹H spectrum to TMS (0.00 ppm) and the ¹³C spectrum to the central CDCl₃ triplet (77.16 ppm).
Title: Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds
Source: AIP Publishing
URL: [Link]
Title: US4220561A - Oxathiane and oxathiolane derivatives as perfuming agents
Source: Google Patents
URL
Title: Calorimetric and Computational Study of 1,3- and 1,4-Oxathiane Sulfones
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
The Chemical Ecology and Analytical Characterization of Natural 2-Methyl-1,3-oxathiane Derivatives
Prologue As a Senior Application Scientist specializing in volatile sulfur compounds (VSCs), I frequently encounter 1,3-oxathiane derivatives at the intersection of natural product chemistry and synthetic flavor formulat...
Author: BenchChem Technical Support Team. Date: March 2026
Prologue
As a Senior Application Scientist specializing in volatile sulfur compounds (VSCs), I frequently encounter 1,3-oxathiane derivatives at the intersection of natural product chemistry and synthetic flavor formulation. Among these, 2-methyl-4-propyl-1,3-oxathiane stands out as a high-impact odorant with an exceptionally low sensory threshold. This technical guide deconstructs the natural occurrence, stereochemical nuances, and rigorous analytical methodologies required to isolate, identify, and quantify this critical compound.
Chemical Ecology and Natural Reservoirs
While the 1,3-oxathiane ring system can be synthesized via various organometallic pathways 1[1], its natural occurrence is highly specific. The most prominent derivative, 2-methyl-4-propyl-1,3-oxathiane (often referred to industrially as Tropathiane or Oxane), is the character-impact sulfur compound of the yellow passion fruit (Passiflora edulis f. flavicarpa) 2[2].
Beyond direct botanical synthesis, this compound emerges dynamically during fermentation. Recent studies have highlighted the evolution of cis-2-methyl-4-propyl-1,3-oxathiane in Sauvignon blanc wines, where it forms via the interaction of varietal thiols and acetaldehyde during the fermentation process 3[3].
Mechanistic Causality: The formation of these derivatives in nature is not accidental. It is driven by the condensation of 3-mercaptohexanol (a highly reactive varietal thiol) with acetaldehyde. This nucleophilic addition generates a transient hemithioacetal, which subsequently undergoes intramolecular cyclization to form the stable 1,3-oxathiane ring 4[4].
Fig 1. Biosynthetic pathway of 2-methyl-4-propyl-1,3-oxathiane via precursor condensation.
Stereochemical Dynamics and Organoleptic Impact
The 1,3-oxathiane ring adopts a non-planar, chair-like conformation. Because of the substituents at the C-2 and C-4 positions, 2-methyl-4-propyl-1,3-oxathiane exists as four distinct stereoisomers (two cis and two trans enantiomeric pairs) 1[1].
In my sensory evaluation panels, the cis isomers consistently demonstrate superior olfactory impact. While the material occurs naturally as a mixture, the cis-isomer provides the quintessential tropical, green passion fruit note and grapefruit-like tartness that defines the core aroma profile 5[5].
Diagnostic Mass Spectrometry & Structural Elucidation
When identifying unknown sulfur compounds in complex fruit matrices, Electron Ionization Mass Spectrometry (EI-MS) is the gold standard. For 2-methyl-1,3-oxathiane derivatives, a critical diagnostic marker is the highly abundant even-electron (EE) ion at m/z 103.
Causality in Fragmentation: Why m/z 103? The molecular ion (M+·) undergoes the loss of a methyl radical ([M–CH3]+). The high relative intensity of this peak is driven by the enhanced stability of the resulting sulfonium ion, making it an unmistakable fingerprint for 2-methyl substituted 1,3-oxathianes 6[6].
Self-Validating Analytical Protocol: SPME-GC-MS
To ensure absolute trustworthiness in volatile quantification, I mandate the following self-validating Solid-Phase Microextraction (SPME) protocol. This system uses internal standardization to correct for matrix effects—a critical necessity when dealing with trace sulfur volatiles that are prone to artifact formation.
Step-by-Step Methodology:
Matrix Quenching & Standardization: Transfer 5.0 mL of clarified passion fruit juice into a 20 mL headspace vial. Add 1.5 g of NaCl.
Causality: The "salting-out" effect decreases the solubility of organic volatiles in the aqueous phase, driving the oxathianes into the headspace. Spike with 10 µL of an internal standard (e.g., 3-octanol, 10 ppm) to validate extraction recovery.
HS-SPME Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace at 40°C for 30 minutes.
Causality: The triple-phase fiber is mandatory. Carboxen traps low-molecular-weight analytes, while DVB captures heavier aromatics, preventing competitive displacement of the trace oxathianes. The mild 40°C temperature prevents thermal degradation of the sulfur ring.
Thermal Desorption: Retract the fiber and insert it into the GC inlet at 250°C for 3 minutes in splitless mode.
Chiral GC Separation: Utilize a β-cyclodextrin chiral capillary column (e.g., MEGA-DEX).
Causality: Standard non-polar columns cannot resolve the cis and trans enantiomers. The chiral stationary phase is required to accurately profile the natural enantiomeric excess.
EI-MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 160 (Molecular Ion) and m/z 103 (Diagnostic Sulfonium Ion) 6[6].
Fig 2. Self-validating SPME-GC-MS workflow for trace oxathiane quantitation.
Quantitative Data & Physicochemical Properties
The following table summarizes the critical data points for 2-methyl-4-propyl-1,3-oxathiane, consolidating its chemical identity and sensory parameters 7[7].
Property
Value / Description
Compound Name
2-Methyl-4-propyl-1,3-oxathiane
CAS Registry Numbers
67715-80-4 (Mixture), 59323-76-1 (cis-isomer)
FEMA Number
3578
Molecular Formula
C8H16OS
Exact Mass / Molecular Weight
160.092 g/mol
Primary Natural Sources
Passiflora edulis f. flavicarpa (Yellow Passion Fruit), Fermented Sauvignon blanc
Title: The Passion Fruit Core: 2-Methyl-4-propyl-1,3-oxathine | Source: Perfumer & Flavorist | URL:5
Title: Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | Source: AIP Publishing | URL:6
The Genesis of a Tropical Signature: A Technical Guide to the Biosynthesis of 2-Methyl-4-propyl-1,3-oxathiane in Passion Fruit
Abstract 2-Methyl-4-propyl-1,3-oxathiane is a potent, sulfur-containing volatile compound that is unequivocally the character-impact aroma constituent of yellow passion fruit (Passiflora edulis f. flavicarpa)[1][2].
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
2-Methyl-4-propyl-1,3-oxathiane is a potent, sulfur-containing volatile compound that is unequivocally the character-impact aroma constituent of yellow passion fruit (Passiflora edulis f. flavicarpa)[1][2]. Its intensely tropical, grapefruit-like, and slightly sulfury aroma is a key driver of consumer preference. This technical guide provides an in-depth exploration of the biosynthetic pathway of this critical flavor compound, from the initial degradation of fatty acids to the final heterocyclic ring formation. It is intended for researchers in the fields of flavor chemistry, plant biochemistry, and natural product synthesis, as well as professionals in the food and beverage industry seeking to understand and modulate the aromatic profiles of tropical fruits. This document synthesizes current scientific understanding, outlines detailed analytical methodologies for the investigation of this pathway, and presents quantitative data to provide a comprehensive view of this fascinating biochemical process.
Introduction: The Chemical Essence of Passion Fruit
The aroma of passion fruit is a complex mosaic of esters, terpenes, and alcohols[3][4]. However, the defining tropical character, particularly of the yellow variety, is imparted by a small number of highly potent volatile sulfur compounds (VSCs)[2][5]. Among these, 2-methyl-4-propyl-1,3-oxathiane stands out for its exceptionally low odor threshold and its characteristic passion fruit scent[6][7]. Understanding the biogenesis of this molecule is paramount for controlling and enhancing the flavor of passion fruit products, from juices to fragrance formulations.
The biosynthesis of 2-methyl-4-propyl-1,3-oxathiane is not a simple, linear process but rather a convergence of several major metabolic pathways: lipid metabolism, sulfur assimilation, and secondary metabolite conjugation. This guide will dissect each stage of this intricate process, providing a logical framework for its study and potential manipulation.
The Biosynthetic Pathway: From Lipids and Sulfur to a Tropical Aroma
The formation of 2-methyl-4-propyl-1,3-oxathiane is a multi-step process that begins with the generation of a C6 aldehyde from the breakdown of fatty acids. This aldehyde then undergoes a Michael addition with a sulfur-containing nucleophile, ultimately leading to the formation of the key precursor, 3-mercaptohexan-1-ol. The final step is the acid-catalyzed cyclization of this thiol with acetaldehyde to form the target oxathiane.
Generation of the Carbon Backbone: The Lipoxygenase (LOX) Pathway
The initial steps in the formation of the six-carbon backbone of the eventual oxathiane precursor are derived from the oxidative degradation of polyunsaturated fatty acids, primarily linoleic and linolenic acids. This process, known as the lipoxygenase (LOX) pathway, is a common route for the formation of "green" and "fruity" aroma compounds in plants[8][9].
Lipid Hydrolysis: The process begins with the enzymatic hydrolysis of membrane lipids, releasing free fatty acids such as linoleic acid.
Oxygenation by Lipoxygenase (LOX): Lipoxygenase, a non-heme iron-containing dioxygenase, catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. In passion fruit, LOX activity increases during ripening[10]. Specifically, 13-lipoxygenase (13-LOX) acts on linoleic acid to produce (13S)-hydroperoxyoctadeca-9Z,11E-dienoic acid (13-HPODE).
Cleavage by Hydroperoxide Lyase (HPL): The unstable hydroperoxide is then cleaved by hydroperoxide lyase (HPL) into a C6 aldehyde and a C12 oxo-acid[11]. The action of HPL on 13-HPODE yields (Z)-3-hexenal.
Isomerization and Reduction: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal by an isomerase. Both of these C6 aldehydes can then be reduced by alcohol dehydrogenase (ADH) to their corresponding alcohols, (Z)-3-hexen-1-ol and (E)-2-hexen-1-ol, which are also important contributors to the overall aroma profile of passion fruit[3]. For the biosynthesis of 3-mercaptohexan-1-ol, (E)-2-hexenal is the key intermediate.
The Incorporation of Sulfur: A Tale of Two Conjugates
The introduction of the sulfur atom is a critical phase of the biosynthesis. In plants, the primary sulfur donor for the synthesis of sulfur-containing amino acids is sulfide (S²⁻), which is produced from the reduction of sulfate (SO₄²⁻) taken up from the environment[12]. This sulfide is then incorporated into cysteine, which serves as a central molecule in sulfur metabolism[13].
The key step in the formation of the 3-mercaptohexan-1-ol precursor is the nucleophilic addition of a sulfur-containing compound to the α,β-unsaturated aldehyde, (E)-2-hexenal. Research has shown that this occurs via conjugation with glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine[14][15].
Glutathione Conjugation: It is proposed that a glutathione S-transferase (GST) catalyzes the 1,4-Michael addition of the thiol group of reduced glutathione (GSH) to the electrophilic double bond of (E)-2-hexenal. This reaction forms an S-glutathionylated hexenal conjugate.
Reduction of the Aldehyde: The aldehyde group of the glutathione conjugate is then likely reduced to a primary alcohol by an alcohol dehydrogenase (ADH).
Catabolism of the Glutathione Conjugate: The S-glutathionyl-3-hexan-1-ol is then catabolized to the corresponding S-cysteinyl conjugate. This involves the sequential removal of the glutamate and glycine residues by γ-glutamyl transpeptidase and a dipeptidase, respectively. The presence of both the S-glutathionylated and S-cysteinylated precursors of 3-mercaptohexan-1-ol has been confirmed in yellow passion fruit[14].
Release of the Free Thiol: The final step in the formation of 3-mercaptohexan-1-ol is the cleavage of the C-S bond in S-(3-hexan-1-ol)-L-cysteine. This reaction is catalyzed by a carbon-sulfur β-lyase, such as a cystathionine β-lyase (CBL)[16][17][18][19]. This enzymatic release is a crucial control point in the generation of the free, volatile thiol.
The Final Assembly: Formation of the 1,3-Oxathiane Ring
The final step in the biosynthesis of 2-methyl-4-propyl-1,3-oxathiane is the reaction between its immediate precursor, 3-mercaptohexan-1-ol, and acetaldehyde[6][20].
Hemithioacetal Formation: The thiol group of 3-mercaptohexan-1-ol acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde to form a hemithioacetal intermediate.
Cyclization: The hydroxyl group at the C1 position of the hexan-1-ol moiety then attacks the carbon of the hemithioacetal, displacing water and forming the stable six-membered 1,3-oxathiane ring. This reaction is acid-catalyzed and can occur non-enzymatically in the acidic environment of the fruit pulp. The stereochemistry of the resulting 2-methyl-4-propyl-1,3-oxathiane is dependent on the stereochemistry of the 3-mercaptohexan-1-ol precursor and the orientation of the methyl group from acetaldehyde during cyclization.
Figure 1: Proposed biosynthetic pathway of 2-Methyl-4-propyl-1,3-oxathiane in passion fruit.
Analytical Methodologies for Pathway Elucidation
The investigation of the biosynthesis of 2-Methyl-4-propyl-1,3-oxathiane requires a suite of advanced analytical techniques to handle the complexity of the fruit matrix and the low concentrations of the target analytes. Volatile sulfur compounds are notoriously challenging to analyze due to their reactivity and low abundance.
Extraction and Quantification of Volatile Sulfur Compounds
A robust analytical workflow is essential for the accurate identification and quantification of 2-methyl-4-propyl-1,3-oxathiane and its volatile precursors.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used, solvent-free method for the extraction of volatile and semi-volatile compounds from food matrices.
Sample Preparation:
Homogenize fresh passion fruit pulp.
Transfer a known amount (e.g., 5 g) of the homogenate to a 20 mL headspace vial.
Add a saturated solution of NaCl to enhance the release of volatiles into the headspace.
Add an appropriate internal standard (e.g., deuterated 2-methyl-4-propyl-1,3-oxathiane for stable isotope dilution analysis).
Seal the vial with a PTFE/silicone septum.
HS-SPME:
Equilibrate the sample at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 min) with agitation.
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 min).
GC-MS Analysis:
Desorb the analytes from the SPME fiber in the hot injector of the gas chromatograph.
Separate the compounds on a suitable capillary column (e.g., DB-WAX or equivalent polar column).
Identify the compounds based on their mass spectra and retention indices.
Quantify the analytes using a calibration curve or the internal standard.
Gas Chromatography-Olfactometry (GC-O): To determine the sensory relevance of the identified compounds, GC-O can be employed in parallel with GC-MS. This technique allows a trained panelist to sniff the effluent from the GC column and assign an aroma descriptor and intensity to each odor-active compound.
Analysis of Non-Volatile Precursors
The non-volatile glutathionylated and cysteinylated precursors require a different analytical approach, typically involving liquid chromatography.
Protocol 2: Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is ideal for the selective extraction and sensitive detection of the non-volatile precursors from the complex juice matrix[21][22].
Sample Preparation and Extraction:
Centrifuge passion fruit juice to remove solids.
Pass the clarified juice through a solid-phase extraction (SPE) cartridge (e.g., a polymeric reversed-phase sorbent) to retain the precursors.
Wash the cartridge to remove interfering compounds.
Elute the precursors with an appropriate solvent (e.g., methanol).
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.
HPLC-MS/MS Analysis:
Separate the precursors on a C18 reversed-phase HPLC column using a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid).
Detect and quantify the precursors using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Stable isotope-labeled internal standards for both the glutathionylated and cysteinylated precursors are essential for accurate quantification.
Figure 2: A generalized analytical workflow for the investigation of 2-Methyl-4-propyl-1,3-oxathiane and its precursors in passion fruit.
Quantitative Data
The concentration of 2-methyl-4-propyl-1,3-oxathiane and its precursors can vary significantly depending on the passion fruit cultivar, ripeness, and growing conditions. The following table summarizes representative concentration ranges found in the literature.
Note: MDGC-SCD refers to Multidimensional Gas Chromatography with Sulfur Chemiluminescence Detection.
Conclusion and Future Perspectives
The biosynthesis of 2-methyl-4-propyl-1,3-oxathiane in passion fruit is a sophisticated biochemical process that transforms simple fatty acids and sulfur compounds into a molecule of high sensory impact. This guide has outlined a plausible pathway, grounded in current research, that proceeds through the lipoxygenase pathway, glutathione and cysteine conjugation, and a final cyclization reaction. The provided analytical protocols offer a robust framework for researchers to further investigate this pathway.
Key areas for future research include:
Enzyme Identification and Characterization: The specific glutathione S-transferases, peptidases, and carbon-sulfur lyases involved in the passion fruit pathway have yet to be isolated and characterized.
Genetic Regulation: Understanding the genetic regulation of the key enzymes in this pathway could enable the breeding of passion fruit varieties with enhanced aroma profiles.
Impact of Agricultural Practices and Post-Harvest Handling: Further research is needed to determine how factors such as ripeness at harvest, storage conditions, and processing affect the concentration of 2-methyl-4-propyl-1,3-oxathiane and its precursors.
By continuing to unravel the complexities of this biosynthetic pathway, we can gain greater control over the flavor of one of the world's most aromatic fruits, benefiting both producers and consumers alike.
References
Genome-Wide Association and Expression Analysis of the Lipoxygenase Gene Family in Passiflora edulis Revealing PeLOX4 Might Be Involved in Fruit Ripeness and Ester Formation. PMC. [Link]
Identification of intermediates involved in the biosynthetic pathway of 3-mercaptohexan-1-ol conjugates in yellow passion fruit (Passiflora edulis f. flavicarpa). PubMed. [Link]
Full article: Sulfur nutrition and its role in plant growth and development. Taylor & Francis Online. [Link]
Identification of cysteinylated aroma precursors of certain volatile thiols in passion fruit juice. PubMed. [Link]
Sulfur incorporation into biomolecules: Recent advances. PMC. [Link]
Aromatic Characteristics of Passion Fruit Wines Measured by E-Nose, GC-Quadrupole MS, GC-Orbitrap-MS and Sensory Evaluation. UTUPub. [Link]
Integrated metabolomics and lipidomics for in-depth understanding of dynamic metabolic changes in passion fruit with different ripeness. PubMed. [Link]
HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation. PMC. [Link]
Identification of Cysteinylated Aroma Precursors of Certain Volatile Thiols in Passion Fruit Juice | Request PDF. ResearchGate. [Link]
Integrated metabolomics and lipidomics for in-depth understanding of dynamic metabolic changes in passion fruit with different ripeness | Request PDF. ResearchGate. [Link]
Transporters in plant sulfur metabolism. Frontiers. [Link]
Sulfur's Role - Growth & Development. OMEX Canada. [Link]
Enzymatic activation of sulfur for incorporation into biomolecules in prokaryotes. FEMS Microbiology Reviews. [Link]
A new efficient enantioselective synthesis of (+)- cis -2-methyl- 4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit | Request PDF. ResearchGate. [Link]
LIPID PEROXIDATION AND SEED EMERGENCY IN PROGENIES OF THE YELLOW PASSION FRUIT PLANT1. Alice. [Link]
Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation. PMC. [Link]
Impact of the suppression of lipoxygenase and hydroperoxide lyase on the quality of the green odor in green leaves. PubMed. [Link]
Gas chromatography-mass spectrometry determination of 3-mercaptohexan-1-ol and 3-mercaptohexyl acetate in wine. A comparison of headspace solid phase microextraction and solid phase extraction methods. ResearchGate. [Link]
Characterization of the Aromatic Profile in Aqueous Essence and Fruit Juice of Yellow Passion Fruit ( Passiflora edulis Sims F . Flavicarpa degner ) by GC−MS and GC/O. ResearchGate. [Link]
Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. ResearchGate. [Link]
Saccharomyces cerevisiae STR3 and yeast cystathionine β-lyase enzymes. PMC. [Link]
Transcriptome profiling helps to elucidate the mechanisms of ripening and epidermal senescence in passion fruit (Passiflora edulia Sims). PLOS. [Link]
HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation. ResearchGate. [Link]
Lipoxygenase and hydroperoxide lyase pathway to generate compounds of the green notes family. ResearchGate. [Link]
Analytical Investigations of Wine Odorant 3-Mercaptohexan-1-ol and Its Precursors. ACS Symposium Series. [Link]
Study of aroma formation from lipids of the fruit raw material. CABI Digital Library. [Link]
Analysis Methodology of Precursors to 3-Sulfanylhexan-1-ol in Wine. Encyclopedia MDPI. [Link]
Application of a Modified Method for 3-Mercaptohexan-1-ol Determination To Investigate the Relationship between Free Thiol and Related Conjugates in Grape Juice and Wine. Figshare. [Link]
Volatile compounds from organic and conventional passion fruit (Passiflora edulis F. Flavicarpa) pulp. Food Science and Technology. [Link]
Identification of new sulfur-containing volatiles in yellow passionfruit (Passiflora edulis f. flavicarpa). Journal of Agricultural and Food Chemistry. [Link]
Formation of Volatiles in the Lipoxygenase Pathway as Affected by Fruit Type and Temperature | Request PDF. ResearchGate. [Link]
Analysis of Precursors to Wine Odorant 3-Mercaptohexan-1-ol Using HPLC-MS/MS: Resolution and Quantitation of Diastereomers of 3-S-Cysteinylhexan-1-ol and 3-S-Glutathionylhexan-1-ol. Journal of Agricultural and Food Chemistry. [Link]
1 H NMR Reveals Dynamic Changes of Primary Metabolites in Purple Passion Fruit (Passiflora edulis Sims) Juice during Maturation and Ripening. MDPI. [Link]
Identification and stability of 2-methyl-4-propyl-1,3-oxathiane. University of Adelaide. [Link]
An In-Depth Technical Guide to the Core Reactivity of the 1,3-Oxathiane Ring System Foreword: The Understated Versatility of the 1,3-Oxathiane Scaffold Within the vast landscape of heterocyclic chemistry, the 1,3-oxathia...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Core Reactivity of the 1,3-Oxathiane Ring System
Foreword: The Understated Versatility of the 1,3-Oxathiane Scaffold
Within the vast landscape of heterocyclic chemistry, the 1,3-oxathiane ring system presents a fascinating case study in structural subtlety and reactive potential. As a six-membered heterocycle containing both an oxygen and a sulfur atom at positions 1 and 3 respectively, it exists as a unique hybrid of the more extensively studied 1,3-dioxane and 1,3-dithiane systems.[1] This structural arrangement imparts a unique set of stereoelectronic properties and conformational behaviors that are not merely an average of its symmetrical cousins. For researchers in medicinal chemistry and materials science, understanding the fundamental reactivity of this scaffold is paramount. It serves not only as a stable protecting group but also as a versatile chiral auxiliary and a key component in flavor chemistry and liquid crystal materials.[2][3] This guide aims to provide an in-depth exploration of the core principles governing the behavior of the 1,3-oxathiane ring, moving from its foundational stereochemistry to its diverse chemical transformations.
The Conformational Landscape: More Than Just a Chair
The reactivity of any cyclic system is inextricably linked to its three-dimensional structure. The 1,3-oxathiane ring predominantly adopts a chair conformation, which minimizes torsional and steric strain.[4][5] However, the presence of two different heteroatoms introduces asymmetry and electronic effects that distinguish it from cyclohexane.
Chair and Twist Forms: A Dynamic Equilibrium
Computational and NMR studies have shown that the chair conformer is the global minimum on the potential energy surface.[5][6] Interconversion between the two degenerate chair forms can proceed through several pathways involving higher-energy flexible (twist) forms.[4][5] The energy barrier for this chair-twist conversion is a critical parameter influencing the ring's dynamics. For substituted 1,3-oxathianes, particularly those with bulky groups that would otherwise create unfavorable 1,3-diaxial interactions (e.g., a syn-axial arrangement of methyl groups at C-2 and C-6), the twist conformation can become significantly populated or even the predominant form.[4][7]
A Preliminary Investigation of 2-Methyl-1,3-Oxathiane Derivatives: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide Abstract The 1,3-oxathiane scaffold, a six-membered heterocycle containing both oxygen and sulfur, represents a fascinating and underexplored area in medicinal chemistry. While certain derivat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract
The 1,3-oxathiane scaffold, a six-membered heterocycle containing both oxygen and sulfur, represents a fascinating and underexplored area in medicinal chemistry. While certain derivatives, such as 2-methyl-4-propyl-1,3-oxathiane, are well-known for their potent organoleptic properties, famously contributing to the aroma of passion fruit, their broader potential in drug discovery remains largely untapped.[1][2] This technical guide provides a comprehensive overview for researchers and drug development professionals on the preliminary investigation of 2-methyl-1,3-oxathiane derivatives. We will delve into the foundational aspects of their synthesis, stereochemical considerations, and analytical characterization. Furthermore, by examining the bioactivities of structurally related heterocyclic systems, we will extrapolate potential therapeutic applications and outline a strategic framework for future research and development in this promising class of compounds.
Introduction: The 1,3-Oxathiane Core
Heterocyclic compounds are the bedrock of modern pharmacology. The inclusion of heteroatoms like oxygen and sulfur into cyclic structures imparts unique physicochemical properties, including polarity, hydrogen bonding capability, and metabolic stability, which are critical for molecular recognition and biological activity. The 1,3-oxathiane ring is a chiral system whose derivatives can exist as distinct stereoisomers, a factor of paramount importance in drug design where enantiomers often exhibit vastly different pharmacological and toxicological profiles.
While the primary commercial application of 2-methyl-1,3-oxathiane derivatives has been in the flavor and fragrance industry, preliminary data suggests wider utility.[3][4] Reports indicate their use as intermediates in the synthesis of fungicides and even the anti-epileptic drug phenytoin, highlighting a potential for broader chemical and pharmaceutical applications.[5] This guide serves as a foundational resource to bridge the gap between their current applications and their future potential as therapeutic agents.
Synthesis and Stereochemistry: Building the Core Scaffold
The most common and versatile method for synthesizing 1,3-oxathiane derivatives involves the acid-catalyzed condensation of a 3-mercaptoalkanol with an appropriate aldehyde or ketone. The choice of these precursors directly dictates the substitution pattern on the resulting heterocyclic ring.
General Synthetic Approach
The fundamental reaction involves the formation of two new bonds to create the heterocyclic ring. The reaction proceeds via the formation of a hemithioacetal followed by an intramolecular cyclization.
Precursors:
3-Mercaptoalkanols: These provide the C4, C5, C6, sulfur, and oxygen atoms of the ring. The substituent at the C4 position is determined by the starting mercaptoalkanol.
Aldehydes/Ketones: These provide the C2 atom of the ring. The use of acetaldehyde (or its equivalent) yields the 2-methyl substituent characteristic of this series. Using other aldehydes or ketones allows for diverse substitutions at this position.
An enantioselective synthesis for (+)-cis-2-methyl-4-propyl-1,3-oxathiane has been developed, which relies on the asymmetric conjugate addition of a thiol to an enal to create the chiral 3-mercaptohexan-1-ol precursor in high enantiomeric excess.[1] This underscores the importance and feasibility of controlling stereochemistry early in the synthetic sequence.
Stereochemical Considerations
The 1,3-oxathiane ring typically adopts a chair conformation to minimize steric strain.[6] When substituted at the C2 and C4 positions, cis/trans isomerism is possible. These diastereomers can have significantly different biological activities and sensory properties. For instance, the (+)-cis isomer of 2-methyl-4-propyl-1,3-oxathiane is described as "sulphury, rubbery, tropical fruit," while the (-)-cis isomer is "flat, estery, camphoraceous."[7]
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of these derivatives. The coupling constants and chemical shifts of the ring protons can reveal their axial or equatorial orientation, allowing for the assignment of the relative configuration of the substituents.[6]
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties is essential for purification, formulation, and predicting pharmacokinetic behavior. 2-Methyl-4-propyl-1,3-oxathiane serves as a representative example.
Confirming the structure and purity of synthesized derivatives is a critical, self-validating step in any experimental workflow.
Objective: To confirm the identity and purity of a synthesized 2-methyl-1,3-oxathiane derivative.
Instrumentation:
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C)
Gas Chromatography-Mass Spectrometry (GC-MS)
Fourier-Transform Infrared (FTIR) Spectrometer
Methodology:
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a dilute solution (1 mg/mL) in a volatile solvent (e.g., dichloromethane) for GC-MS analysis. Prepare a neat sample for FTIR.
¹H NMR Spectroscopy:
Acquire a proton NMR spectrum.
Expected Signals: Look for a characteristic doublet for the C2-methyl group, a quartet for the C2-proton, and complex multiplets for the ring methylene protons and any side-chain protons. The chemical shifts and coupling constants will provide information on the molecule's connectivity and stereochemistry.
¹³C NMR Spectroscopy:
Acquire a carbon-13 NMR spectrum.
Expected Signals: Confirm the presence of all unique carbon atoms in the molecule, including the characteristic upfield signal for the C2-methyl carbon and the signals for the ring carbons.
GC-MS Analysis:
Inject the sample into the GC-MS.
Expected Output: The gas chromatogram will indicate the purity of the sample (ideally a single peak). The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (e.g., m/z = 160.3 for C₈H₁₆OS) and a characteristic fragmentation pattern that can help confirm the structure.
FTIR Spectroscopy:
Acquire an infrared spectrum.
Expected Bands: Look for C-H stretching vibrations (~2850-3000 cm⁻¹), C-O stretching (~1050-1150 cm⁻¹), and C-S stretching vibrations (~600-800 cm⁻¹).
Potential Applications in Drug Development
While direct evidence for the biological activity of many 2-methyl-1,3-oxathiane derivatives is sparse, the known activities of other sulfur- and oxygen-containing heterocycles provide a strong rationale for their investigation.[9]
Antimicrobial Agents: The oxathiazinane class of compounds has demonstrated antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[10] This activity was linked to the generation of reactive oxygen species (ROS). The structural similarity suggests that 1,3-oxathianes could be explored for similar properties.
Anticancer Agents: Certain oxathiazinane derivatives also show cytotoxic and anti-proliferative effects on various cancer cell lines.[10] Furthermore, other heterocyclic systems like 1,3,4-oxadiazoles and quinazolinones are well-established anticancer scaffolds.[9][11] This provides a compelling argument for screening 1,3-oxathiane libraries against cancer cell panels.
Agrochemicals: The reported use of a related compound as a fungicide suggests potential applications in agriculture.[5] Many commercial fungicides and insecticides are based on heterocyclic scaffolds.[12]
The following workflow and conceptual diagrams illustrate a strategic approach to the preliminary investigation of these derivatives.
Experimental Workflow and Conceptual Diagrams
Detailed Experimental Protocol: Synthesis of 2,4-disubstituted-1,3-oxathiane
This protocol describes a general procedure for synthesizing a 1,3-oxathiane derivative, which should be performed by trained chemists in a properly ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize a 2,4-disubstituted-1,3-oxathiane via acid-catalyzed condensation.
Materials:
3-Mercaptoalkanol (1.0 eq)
Acetaldehyde (1.1 eq)
Toluene (or another suitable solvent for azeotropic water removal)
Dean-Stark apparatus, round-bottom flask, condenser, magnetic stirrer
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 3-mercaptoalkanol (1.0 eq), toluene (approx. 0.5 M concentration), and acetaldehyde (1.1 eq).
Catalyst Addition: Add the catalytic amount of p-TSA to the mixture.
Azeotropic Dehydration: Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is collected.
Causality Note: The removal of water drives the equilibrium towards the formation of the oxathiane product, as the reaction is reversible. p-TSA acts as a proton source to catalyze the initial nucleophilic attack and subsequent cyclization.
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize the acid catalyst.
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
Causality Note: The washes remove the acid catalyst and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄. Filter the mixture to remove the drying agent.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 2,4-disubstituted-1,3-oxathiane.
Self-Validation: The purity of the final product must be confirmed using the characterization methods outlined in Section 3.2 before proceeding to biological screening.
Future Research Directions
The field is ripe for exploration. A systematic investigation into this class of compounds could yield novel therapeutic leads. Key future directions include:
Library Synthesis: Create a diverse library of 2-methyl-1,3-oxathiane derivatives by varying the substituents at the C4, C5, and C6 positions using a range of commercially available or synthesized 3-mercaptoalkanols.
Broad Biological Screening: Screen the synthesized library against a wide panel of targets, including various bacterial and fungal strains, a diverse set of cancer cell lines (e.g., the NCI-60 panel), and viral assays.
Stereoselective Synthesis and Evaluation: For any identified "hit" compounds, develop stereoselective syntheses to isolate individual enantiomers and diastereomers. Evaluate these pure isomers to determine if the biological activity is stereospecific.
Mechanism of Action Studies: For active compounds, conduct studies to elucidate their mechanism of action. For example, if a compound shows antibacterial activity, investigate if it operates via ROS generation, similar to related oxathiazinanes.[10]
Conclusion
The 2-methyl-1,3-oxathiane scaffold represents a promising, yet underexplored, platform for the development of new chemical entities in the pharmaceutical and agrochemical sectors. While their current fame lies in the sensory world of flavors and fragrances, the principles of medicinal chemistry suggest a high potential for translation into bioactive molecules. By leveraging established synthetic methodologies, rigorous analytical characterization, and a systematic approach to biological screening, researchers can unlock the therapeutic potential hidden within this versatile heterocyclic system. This guide provides the foundational knowledge and strategic framework necessary to embark on this exciting preliminary investigation.
References
Scafato, P., Colangelo, A., & Rosini, C. (2009). A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit. Chirality, 21(1), 176-82. [Link]
The Good Scents Company. (n.d.). 2-methyl-4-propyl-1,3-oxathiane. Retrieved March 14, 2026, from [Link]
Pihlaja, K., & Teinonen, K. (1970). Synthesis and Stereochemistry of Some New 1,3-Oxathiane Derivatives. Acta Chemica Scandinavica, 24, 3465-3472. (Note: While the direct link is to a Request PDF on ResearchGate, the citation refers to the original work which establishes the stereochemical analysis principles.) [Link]
NIST. (n.d.). cis-2-methyl-4-n-propyl-1,3-oxathiane. In NIST Chemistry WebBook. Retrieved March 14, 2026, from [Link]
UL Prospector. (n.d.). 2-Methyl-4-Propyl-1,3-Oxathiane 0.1% in PG, Natural. Retrieved March 14, 2026, from [Link]
Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2495. [Link]
Alder, R. W., et al. (1993). Synthesis and Chemistry of 1,4-Oxathianes and 1,4-oxathian-3-ones. Tetrahedron, 49(1), 125-134. (Note: This is a representative citation for general synthesis of related heterocycles). [Link]
Gassen, M., et al. (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. Cancer & Metabolism, 11(1), 9. [Link]
Symrise. (n.d.). Methylpropyl Oxathiane-2,4,1,3. Retrieved March 14, 2026, from [Link]
Wuts, P. G., & East, S. P. (2018). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 61(23), 10413-10433. [Link]
Wang, Y., et al. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][1][5]oxathiin-4-ones and 4H-Benzo[d][1][5]dioxin-4-ones. Organics, 6(4), 48. [Link]
Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[1][5]-Oxazine Derivatives. Der Pharma Chemica, 9(5), 114-120. [Link]
Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry, 66(7), 245-252. [Link]
Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2), 896-906. [Link]
Akbar, S., et al. (2024). Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. European Journal of Medicinal Chemistry Reports, 11, 100152. [Link]
Sotor, P., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7545. [Link]
An In-depth Technical Guide to the Solubility of 2-Methyl-1,3-oxathiane in Organic Solvents
Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1,3-oxathiane, a heterocyclic compound with significant applications in the flavor, fragrance, and pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1,3-oxathiane, a heterocyclic compound with significant applications in the flavor, fragrance, and pharmaceutical industries.[1][2] This document is intended for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this compound. The guide details the theoretical principles governing its solubility, presents available qualitative and quantitative solubility data, and offers a robust, step-by-step experimental protocol for determining its solubility in various organic solvents. Furthermore, it includes essential information on the physical and chemical properties of 2-Methyl-1,3-oxathiane, alongside critical safety and handling guidelines.
2-Methyl-1,3-oxathiane, and its commonly referenced derivative 2-Methyl-4-propyl-1,3-oxathiane, are organosulfur heterocyclic compounds.[1][3] They are recognized for their distinct aroma profiles, often described as tropical, green, and fruity, which has led to their use as flavoring and fragrance agents.[1][4][5] Beyond the flavor industry, the unique structural motifs of oxathianes are of growing interest in medicinal chemistry and drug development due to their potential biological activities.[2]
A thorough understanding of the solubility of 2-Methyl-1,3-oxathiane is paramount for its effective application. Solubility dictates its formulation possibilities, bioavailability in pharmaceutical preparations, and its behavior in various chemical processes. This guide aims to provide the necessary theoretical and practical knowledge to confidently work with this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 2-Methyl-4-propyl-1,3-oxathiane, a well-characterized derivative, is presented in Table 1. These properties are crucial in predicting and understanding its solubility behavior.
The adage "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[8] This principle is based on the polarity of the solute and the solvent.
Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen, enabling hydrogen bonding. Water and ethanol are prime examples.
Nonpolar Solvents: These solvents have low dipole moments and are typically composed of carbon and hydrogen atoms. Examples include hexane and toluene.
2-Methyl-1,3-oxathiane possesses both polar and nonpolar characteristics. The ether and thioether functionalities introduce polarity and the potential for dipole-dipole interactions. The alkyl substituent (a methyl group at position 2 and, in many commercial examples, a propyl group at position 4) contributes to its nonpolar character. This amphiphilic nature suggests that it will exhibit a range of solubilities in different organic solvents.
Based on its structure, it is predicted that 2-Methyl-1,3-oxathiane will be:
Highly soluble in alcohols (e.g., ethanol, methanol) and oils due to a combination of polar and nonpolar interactions.[3][5]
Miscible with many common organic solvents such as acetone, diethyl ether, and dichloromethane.
Sparingly soluble to insoluble in highly polar solvents like water.[3][5]
Known Solubility Data
Quantitative solubility data for 2-Methyl-1,3-oxathiane in a wide array of organic solvents is not extensively published in the scientific literature. However, qualitative descriptions are available from various sources and are summarized in Table 2.
Due to the limited availability of precise quantitative data, experimental determination is often necessary for specific applications.
Experimental Determination of Solubility
The following section provides a detailed, self-validating protocol for determining the solubility of 2-Methyl-1,3-oxathiane in an organic solvent of interest. The shake-flask method is a widely recognized and reliable technique for this purpose.[9]
Materials and Equipment
2-Methyl-1,3-oxathiane (of known purity)
Selected organic solvent(s) (analytical grade)
Analytical balance (readable to at least 0.1 mg)
Vials with screw caps (e.g., 4 mL or 20 mL)
Volumetric flasks and pipettes
Shaker or vortex mixer
Thermostatically controlled water bath or incubator
Centrifuge
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV)
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
Preparation of the Stock Mixture:
Add an excess amount of 2-Methyl-1,3-oxathiane to a vial. An excess is visually confirmed by the presence of undissolved compound at the bottom of the vial after equilibration.
Accurately add a known volume of the selected organic solvent to the vial.[10][11]
Equilibration:
Securely cap the vial to prevent solvent evaporation.
Place the vial in a shaker with temperature control. The temperature should be maintained at the desired experimental condition (e.g., 25 °C).
Shake the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.
Phase Separation:
After the equilibration period, remove the vial from the shaker and let it stand undisturbed for several hours to allow the excess solid to sediment.
For a more complete separation, centrifuge the vial at a moderate speed.
Sampling and Analysis:
Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring that no solid material is disturbed.
Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography-Mass Spectrometry) to determine the concentration of 2-Methyl-1,3-oxathiane.
Calculation:
Calculate the concentration of 2-Methyl-1,3-oxathiane in the original saturated solution, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Safety and Handling
2-Methyl-1,3-oxathiane is a flammable liquid and should be handled with appropriate care. It may cause eye irritation and drowsiness or dizziness.[12]
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile or butyl rubber), and a lab coat.[13]
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[12]
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[12][13] Use appropriate fire-extinguishing media in case of a fire.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
References
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]
2-Methyl-4-propyl-1.3-oxathiane. (n.d.). Ningxia Xindachang Technology Co.,Ltd. Retrieved from [Link]
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]
2-tropical oxathiane, 67715-80-4. (n.d.). The Good Scents Company. Retrieved from [Link]
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11045-11073.
cis-2-Methyl-4-propyl-1,3-oxathiane. (n.d.). PubChem. Retrieved from [Link]
NATURAL 2-METHYL-4-PROPYL-1,3-OXATHIANE. (2024). Axxence. Retrieved from [Link]
natural 2-methyl-4-propyl-1.3-oxathiane 1% in pg. (2024). Axxence. Retrieved from [Link]
2-Methyl-4-Propyl-1,3-Oxathiane. (n.d.). Retrieved from [Link]
Recent Advances in the Synthesis of 4H-Benzo[d][6][14]oxathiin-4-ones and 4H-Benzo[d][6][14]dioxin-4-ones. (2023). MDPI. Retrieved from [Link]
Tropical Oxathiane. (2021). TURI. Retrieved from [Link]
Flavor Bites: 2-Methyl-4-propyl-1,3-oxathiane. (2011). Perfumer & Flavorist. Retrieved from [Link]
Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. (2018). Journal of Agricultural and Food Chemistry, 66(44), 11786-11792.
2-METHYL-4-PROPYL-1,3-OXATHIANE. (n.d.). Flavor and Extract Manufacturers Association. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Focus Model: 2-Methyl-1,3-oxathiane Synthesis, Mechanistic Insights, and Protocols
Scientific Rationale & Orthogonal Strategy
In complex multistep organic synthesis, the protection of carbonyl compounds (aldehydes and ketones) is a fundamental strategy to prevent undesired nucleophilic attacks, reductions, or oxidations during intermediate synthetic steps[1]. Historically, chemists have relied on 1,3-dioxanes (O,O-acetals) and 1,3-dithianes (S,S-acetals). However, these represent two extremes of the stability spectrum: 1,3-dioxanes are highly sensitive to mild aqueous acids, whereas 1,3-dithianes are notoriously robust, often requiring highly toxic heavy metal salts (e.g., Hg(ClO₄)₂) or harsh oxidative conditions for removal[2].
1,3-Oxathianes, which are mixed O,S-acetals, offer a highly strategic orthogonal middle ground[3]. They provide enhanced stability against mild acids compared to O,O-acetals, yet can be cleaved under significantly milder conditions than S,S-acetals[4]. Because of the "soft" nature of the sulfur atom and the "hard" nature of the oxygen atom, 1,3-oxathianes can be selectively activated by soft electrophiles (such as iodine, silver salts, or in situ generated trimethylsilyl iodide)[3],[5].
This application note explores the utility of the 1,3-oxathiane protecting group, utilizing 2-methyl-1,3-oxathiane (the protected form of acetaldehyde) as the primary model system[6]. Due to the non-planar, chair-like conformation of the 6-membered heterocyclic ring, substituents at the C-2 position (such as the methyl group) strongly prefer the equatorial position to minimize 1,3-diaxial steric interactions[3].
Comparative Stability Profile
To effectively design a synthetic route, it is critical to understand the stability boundaries of the protecting group. The table below summarizes the relative stability of O,S-acetals compared to their O,O and S,S counterparts[7].
Protecting Group Type
Aqueous Acid (pH < 2)
Aqueous Base (pH > 12)
Strong Nucleophiles (RMgX, RLi)
Soft Electrophiles (Ag⁺, I₂, TMSI)
1,3-Dioxane (O,O)
Labile (Cleaves rapidly)
Stable
Stable
Stable
1,3-Oxathiane (O,S)
Moderately Stable
Stable
Stable
Labile (Targeted Cleavage)
1,3-Dithiane (S,S)
Highly Stable
Stable
Stable (unless deprotonated at C2)
Labile (Requires harsh/toxic conditions)
Workflow and Mechanistic Pathways
Protection and Deprotection Workflow
The lifecycle of the 1,3-oxathiane protecting group involves a condensation reaction with a mercapto-alcohol, followed by targeted cleavage.
Caption: Workflow for the protection and deprotection of carbonyls via 1,3-oxathianes.
Mechanistic Causality of O,S-Acetal Formation
The formation of 2-methyl-1,3-oxathiane from acetaldehyde and 3-mercapto-1-propanol is governed by distinct kinetic and thermodynamic phases. The highly nucleophilic sulfhydryl (-SH) group kinetically outcompetes the hydroxyl (-OH) group to attack the activated carbonyl, forming a hemithioacetal. Subsequent acid-catalyzed dehydration forms a highly reactive thionium ion, which undergoes rapid intramolecular trapping by the pendant hydroxyl group. The thermodynamic driving force is the formation of the stable six-membered ring.
Caption: Mechanistic pathway of 1,3-oxathiane formation highlighting the hemithioacetal intermediate.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Methyl-1,3-oxathiane (Protection)
This protocol utilizes azeotropic distillation to drive the equilibrium toward the product by continuously removing water.
Reaction Assembly: In a 100 mL round-bottom flask, dissolve the carbonyl compound and 3-mercapto-1-propanol in anhydrous toluene. Add the p-TsOH catalyst.
Causality: Toluene is chosen because it forms a low-boiling azeotrope with water, which is essential for the Dean-Stark process.
Azeotropic Reflux: Attach the Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the trap.
Self-Validation: The reaction is complete when the stoichiometric amount of water (approx. 0.18 mL for 10 mmol) has collected and water ceases to separate in the trap.
Quenching: Cool the reaction to room temperature. Immediately quench by adding 20 mL of saturated aqueous NaHCO₃.
Causality: Neutralizing the acid catalyst is critical. If the mixture is concentrated while still acidic, the reaction will revert to the starting materials upon exposure to ambient moisture.
Extraction & Drying: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude 2-methyl-1,3-oxathiane via vacuum distillation or silica gel flash chromatography.
Protocol B: Mild Deprotection using TMSCl/NaI
This method avoids the use of toxic heavy metals (like mercury) commonly associated with dithiane cleavage[3],[2].
Reagent Activation: Under a nitrogen atmosphere, dissolve NaI in anhydrous MeCN. Add TMSCl dropwise at room temperature. Stir for 15 minutes.
Causality: TMSCl and NaI react in situ to form Trimethylsilyl iodide (TMSI) and NaCl (which precipitates). TMSI is a highly oxophilic, soft Lewis acid/nucleophile combination that selectively targets the O,S-acetal without requiring harsh oxidation[3].
Substrate Addition: Add the 1,3-oxathiane substrate to the active TMSI mixture. Stir at room temperature.
Monitoring: Monitor the reaction via TLC (typically 1–3 hours). The soft iodide ion facilitates the cleavage of the activated oxonium intermediate.
Quenching & Workup: Once complete, quench the reaction with 10 mL of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃).
Self-Validation: The thiosulfate quench serves a dual purpose: it hydrolyzes the silyl ethers back to the carbonyl/alcohol and reduces any free iodine (I₂) generated during the reaction, turning the potentially brown solution clear.
Isolation: Extract the mixture with diethyl ether (3 × 15 mL). Wash with brine, dry over MgSO₄, concentrate, and purify the regenerated carbonyl compound.
References
Novel Photolabile Protecting Group for Carbonyl Compounds
University of Pittsburgh.[Link]
Application Note: Protocol for the Formation of 2-Methyl-1,3-oxathiane Acetals
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, condition optimization, and validated experimental protocols for the synthesis of O,S-acetals. Introduct...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Mechanistic rationale, condition optimization, and validated experimental protocols for the synthesis of O,S-acetals.
Introduction & Strategic Utility
The protection of carbonyl compounds is a cornerstone of complex organic synthesis. While 1,3-dioxanes (O,O-acetals) and 1,3-dithianes (S,S-acetals) are ubiquitous, 1,3-oxathianes (O,S-acetals) offer a unique hybrid reactivity profile. They provide orthogonal deprotection strategies, allowing for selective cleavage under mild thiophilic conditions (e.g., soft Lewis acids like Ag⁺ or Hg²⁺, or via TMSCl/NaI systems) without disturbing other acetal protecting groups[1].
Beyond their role as protecting groups, 2-methyl-1,3-oxathiane derivatives (molecular mass 118.045 Da[2]) are highly valued in flavor chemistry—most notably 2-methyl-4-propyl-1,3-oxathiane, which is the primary odorant responsible for the characteristic aroma of passion fruit[3][4]. Furthermore, chiral 1,3-oxathianes (such as Eliel’s oxathianes) are powerful chiral auxiliaries used to direct highly diastereoselective reactions.
While alternative synthetic routes exist—such as the intramolecular Pummerer rearrangement of ortho-hydroxymethylphenyl sulfoxides[5][6]—the most direct and scalable method for forming the 1,3-oxathiane core is the acid-catalyzed condensation of a carbonyl compound with 3-mercapto-1-propanol[7][8].
Mechanistic Rationale: The Causality of O,S-Acetal Formation
The formation of a 1,3-oxathiane from an aldehyde and a γ-thioalcohol is a thermodynamically driven equilibrium process. The reaction relies on the differential nucleophilicity of sulfur versus oxygen.
Sulfur is a larger, softer, and more polarizable atom than oxygen. When the carbonyl oxygen of acetaldehyde is activated by a Brønsted or Lewis acid (e.g., p-TsOH or BF₃·OEt₂), the primary thiol group of 3-mercapto-1-propanol acts as the superior nucleophile, attacking the electrophilic carbon to form a hemithioacetal intermediate. Subsequent acid-catalyzed protonation of the hydroxyl group leads to dehydration, generating a highly reactive, electrophilic thionium/oxonium ion. Finally, an intramolecular attack by the pendant hydroxyl group closes the six-membered ring.
Caption: Reaction mechanism for the acid-catalyzed formation of 2-methyl-1,3-oxathiane.
Condition Optimization & Data Presentation
A critical challenge in synthesizing 2-methyl -1,3-oxathiane specifically is the extreme volatility of the electrophile, acetaldehyde (bp 20.2 °C). Traditional acetalization protocols rely on refluxing toluene with a Dean-Stark trap to remove water and drive the equilibrium. However, applying this high-heat method to acetaldehyde results in the rapid volatilization of the starting material before the reaction can proceed, leading to abysmal yields.
To overcome this, the reaction must be conducted at room temperature using chemical desiccants (such as anhydrous MgSO₄ or 3Å molecular sieves) to sequester the water byproduct. Alternatively, utilizing a transacetalization approach with acetaldehyde diethyl acetal bypasses the volatility issue entirely.
Table 1: Optimization of Reaction Conditions for 2-Methyl-1,3-oxathiane Synthesis
Entry
Carbonyl Source
Catalyst (equiv)
Solvent
Water Removal Strategy
Temp (°C)
Yield (%)
1
Acetaldehyde
p-TsOH (0.05)
Toluene
Dean-Stark Trap
110
18
2
Acetaldehyde
p-TsOH (0.05)
DCM
MgSO₄ (Anhydrous)
25
82
3
Acetaldehyde
BF₃·OEt₂ (0.10)
DCM
3Å Molecular Sieves
25
85
4
Acetaldehyde Diethyl Acetal
p-TsOH (0.05)
Toluene
Transacetalization
80
89
Insight: Entry 2 and 3 represent the optimal balance of atom economy and operational simplicity for laboratories working with free acetaldehyde.
Step-by-Step Experimental Protocol
The following protocol details the synthesis of 2-methyl-1,3-oxathiane using the room-temperature desiccant method (Table 1, Entry 2).
Materials & Reagents
Acetaldehyde: 1.20 equivalents (Must be freshly distilled or cooled prior to use).
Anhydrous Magnesium Sulfate (MgSO₄): 3.0 equivalents (by weight relative to the thiol).
Dichloromethane (DCM): Anhydrous, 0.2 M relative to the thiol.
Procedure
Preparation of the Reaction Matrix: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Add anhydrous DCM, followed by 3-mercapto-1-propanol.
Catalyst and Desiccant Addition: Introduce the anhydrous MgSO₄ into the stirring solution, followed by the p-TsOH catalyst. Causality Note: Adding the desiccant before the electrophile ensures that any adventitious moisture is sequestered immediately, preventing catalyst deactivation.
Electrophile Introduction: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add the chilled acetaldehyde dropwise via syringe over 10 minutes. Causality Note: The initial hemithioacetal formation is exothermic. Cooling suppresses the volatilization of acetaldehyde.
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 12–16 hours.
Quenching: Dilute the reaction mixture with additional DCM and quench by adding an equal volume of saturated aqueous NaHCO₃. Causality Note: Neutralizing the acid catalyst is critical. If the mixture is concentrated while still acidic, the oxathiane ring can undergo hydrolysis or oligomerization during workup.
Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to yield the pure 2-methyl-1,3-oxathiane as a clear liquid.
Caption: Step-by-step experimental workflow for the synthesis and isolation of 2-methyl-1,3-oxathiane.
Trustworthiness: Analytical Validation System
To ensure the integrity of the synthesized product, the protocol must be self-validating. Rely on the following analytical benchmarks:
TLC Monitoring (Crucial Step): 1,3-Oxathianes lack a conjugated π-system and are completely invisible under standard 254 nm UV light. You must use a chemical stain. A Potassium Permanganate (KMnO₄) stain is highly recommended; the sulfur atom is rapidly oxidized, revealing the product as a bright yellow spot against a purple background.
¹H NMR Spectroscopy: The structural hallmark of the 1,3-oxathiane ring is the C2 methine proton (the proton sandwiched between the oxygen and sulfur atoms). Due to the combined deshielding effect of the heteroatoms, this proton appears significantly downfield as a distinct quartet at δ 4.6–5.0 ppm . The adjacent C2 methyl group will appear as a doublet at approximately δ 1.5 ppm .
GC-MS: The product will elute as a single peak with a molecular ion (M⁺) at m/z 118.04[2].
References
PubChem. "2-Methyl-1,3-oxathiane | C5H10OS | CID 542685". National Center for Biotechnology Information. Available at: [Link]
Winter, M., et al. "Oxathiane and oxathiolane derivatives as perfuming agents". US Patent 4220561A, 1980.
Chen, Y., et al. "Aromatic Characteristics of Passion Fruit Wines Measured by E-Nose, GC-Quadrupole MS, GC-Orbitrap-MS and Sensory Evaluation". Foods (MDPI), 11(23), 2022. Available at: [Link]
Grosu, I., et al. "Synthesis, Structural Analysis and Reactivity of 1,3-Oxathiane Derivatives". Heterocycles, 60(6), 2003. Available at: [Link]
Abe, H., et al. "1,3-Oxathiane Ring Formation Through Intramolecular Pummerer Reaction of Alkyl ortho-Hydroxymethylphenyl Sulfoxides". Heterocycles, 50(1), 1999. Available at: [Link]
Feldman, K. S. "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds". Chemical Reviews, 104(5), 2004. Available at: [Link]
Buron, C., et al. "Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN". ChemRxiv, 2020. Available at: [Link]
Application Note: Advanced Deprotection Protocols for 2-Methyl-1,3-Oxathiane Protecting Groups
Strategic Context & Chemical Profile In complex organic synthesis and drug development, 1,3-oxathianes serve as highly robust mixed O,S-acetal protecting groups for carbonyl compounds. Specifically, 2-methyl-1,3-oxathian...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Chemical Profile
In complex organic synthesis and drug development, 1,3-oxathianes serve as highly robust mixed O,S-acetal protecting groups for carbonyl compounds. Specifically, 2-methyl-1,3-oxathiane is the protected form of acetaldehyde. Because the oxathiane ring is stable against basic conditions, nucleophiles, and many mild acids, it offers a distinct orthogonal advantage over standard 1,3-dioxanes (which are overly acid-sensitive) and 1,3-dithianes (which often require harsh, toxic heavy-metal oxidants like Hg(II) or Tl(III) for removal)[1].
However, the deprotection of 2-methyl-1,3-oxathiane presents a unique physical challenge: the liberated product, acetaldehyde, is highly volatile (b.p. 20.2 °C). Standard deprotection workflows involving rotary evaporation will result in complete product loss. Therefore, the protocols outlined in this guide are engineered not only for chemoselective cleavage but also for the physical retention and isolation of volatile short-chain carbonyls.
Mechanistic Rationale for Cleavage
The strategic cleavage of the oxathioacetal ring relies on the differential electronegativity and polarizability of its heteroatoms. The C2 carbon is bonded to a "hard" oxygen and a "soft" sulfur, allowing for two distinct mechanistic pathways:
Lewis Acid/Silicon-Mediated Oxygen Activation: Hard silyl reagents (such as TMSCl or TMSOTf) preferentially coordinate to the oxygen atom. This coordination severely weakens the C–O bond. Subsequent attack by a soft nucleophile (like iodide) or a thermodynamic exchange with a sacrificial aldehyde drives the equilibrium toward the deprotected state[2][3].
Electrophilic Sulfur Oxidation: Mild oxidants (e.g., 30% H₂O₂) selectively oxidize the sulfur atom to a sulfoxide. This drastically increases the electrophilicity of the C2 position, rendering the ring highly susceptible to hydrolytic cleavage without requiring heavy metals[1].
Comparative Performance of Deprotection Strategies
To select the optimal methodology for your synthetic sequence, consult the empirical performance data summarized below.
This protocol leverages in situ generated TMS-I to achieve mild, quantitative deprotection[3][4].
Causality & Design: Acetonitrile (CH₃CN) is strictly required as the solvent; its nitrogen atom coordinates with the silicon of TMSCl, stabilizing the transition state and preventing unwanted reduction of the substrate[3]. NaI acts as the source of the highly nucleophilic iodide required for ring opening.
System Setup: In an oven-dried, argon-flushed 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-1,3-oxathiane (1.0 mmol) in anhydrous CH₃CN (5.0 mL).
Reagent Addition: Add anhydrous NaI (2.0 mmol). Cool the mixture to 0 °C using an ice bath, then add TMSCl (2.0 mmol) dropwise. Causality: The strict order of addition and temperature control prevents the premature hydrolysis of TMSCl and safely manages the exothermic generation of TMS-I.
Reaction & IPC (In-Process Control): Remove the ice bath and stir at room temperature for 3 hours. Self-Validation: Because the product (acetaldehyde) is highly volatile and lacks a chromophore, standard UV-TLC is ineffective. Validate reaction completion by drawing a 10 µL aliquot, quenching in cold Na₂S₂O₃, and analyzing the organic layer via GC-MS to confirm the disappearance of the oxathiane peak (m/z 118).
Quench & Isolation: Cool the reaction back to 0 °C. Quench with a cold aqueous solution of 10% Na₂S₂O₃ (5 mL) to neutralize liberated iodine, followed by saturated NaHCO₃ (5 mL). Extract immediately with a high-boiling solvent (e.g., chilled dibutyl ether) or distill the acetaldehyde directly from the biphasic mixture into a -78 °C receiving flask to prevent evaporative loss.
Protocol B: Catalytic Transoxathioacetalization
This protocol utilizes a thermodynamic sink to transfer the protecting group to a sacrificial aldehyde[2].
Causality & Design: By reacting the oxathiane with an electron-deficient aldehyde (4-nitrobenzaldehyde) and a catalytic Lewis acid (TMSOTf), the system undergoes transacetalization. The equilibrium is irreversibly driven forward by the formation of the highly stable 2-(4-nitrophenyl)-1,3-oxathiane[2].
System Setup: Dissolve 2-methyl-1,3-oxathiane (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) under an inert atmosphere.
Catalysis: Add TMSOTf (0.05 mmol, 5 mol%) dropwise at room temperature. Causality: Only a catalytic amount is required to initiate the oxonium ion cascade, ensuring the conditions remain exceptionally mild and functional-group tolerant.
Reaction & IPC: Stir for 5–15 minutes. Self-Validation: Monitor the rapid disappearance of the UV-active 4-nitrobenzaldehyde via TLC (Hexanes/EtOAc 8:2). The consumption of the sacrificial aldehyde serves as a reliable, visible proxy for the deprotection of the UV-inactive 2-methyl-1,3-oxathiane.
Quench & Separation: Quench the reaction with saturated NaHCO₃ (2 mL). Attach a short-path distillation head directly to the reaction flask. Distill the highly volatile acetaldehyde and CH₂Cl₂ into a receiver cooled to -78 °C. The heavy 2-(4-nitrophenyl)-1,3-oxathiane byproduct remains securely in the distillation residue[2].
References
Ravindranathan, T., Chavan, S. P., et al. "Unusually facile oxathioacetal transfer reaction: an efficient, highly selective catalytic deprotection protocol." Journal of the Chemical Society, Chemical Communications (1994). URL:[Link]
Chavan, S. P., et al. "Facile conversion of oxathioacetals to carbonyl compounds." Green Chemistry (2002). URL:[Link]
"Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN." ChemRxiv (2021). URL:[Link]
Application Note: 1,3-Oxathianes as Chiral Auxiliaries in Asymmetric Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary and Mechanistic Rationale The develo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary and Mechanistic Rationale
The development of robust chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the construction of complex stereocenters in pharmaceutical intermediates. Pioneered largely by Ernest L. Eliel and co-workers, 1,3-oxathianes —particularly chiral derivatives like 2-methyl-1,3-oxathiane and hexahydro-4,4,7-trimethyl-1,3-benzoxathians—have proven to be exceptionally effective chiral auxiliaries [2].
The power of the 1,3-oxathiane system lies in its ability to dictate the stereochemical outcome of nucleophilic additions to adjacent carbonyl groups. When a 2-acyl-1,3-oxathiane is treated with a chelating organometallic reagent (e.g., a Grignard reagent), the metal cation (Mg²⁺) coordinates simultaneously to the carbonyl oxygen and the ring oxygen of the oxathiane. This forms a highly rigid, conformationally locked intermediate governed by the Cram chelate model [1]. Because the bulky chiral backbone of the oxathiane sterically shields one face of the carbonyl, nucleophilic attack is forced to occur almost exclusively from the less hindered face, yielding tertiary carbinols with exceptional diastereomeric excess (>90% de).
Mechanistic pathway of chelation-controlled Grignard addition to 2-acyl-1,3-oxathianes.
Quantitative Data: Stereoselectivity Profiles
Understanding the causality between the choice of nucleophile and the resulting stereochemistry is critical for rational reaction design. Chelating reagents lock the conformation, while non-chelating reagents (or specific Lewis acids) allow the molecule to react via an open-chain Felkin-Anh (or anti-Cram) transition state [1, 4].
Nucleophile / Reagent
Coordination Type
Major Product Configuration
Typical Diastereomeric Excess (de)
RMgX (Grignard)
Strong Chelation (Mg²⁺)
Cram Chelate Product
90 – 98%
L-Selectride
Strong Chelation (Li⁺)
Cram Chelate Product
> 95%
Zn(BH₄)₂
Strong Chelation (Zn²⁺)
Cram Chelate Product
> 95%
DIBAL-H
Non-chelating
Anti-Cram Product
80 – 90%
YCl₃-NaBH₄
Non-chelating / Felkin-Anh
Anti-Cram Product
> 90%
Data synthesized from Eliel et al. [1] and Matsubara et al. [4].
Experimental Workflow
The end-to-end synthesis of enantiopure α-hydroxy acids, aldehydes, or glycols using a 1,3-oxathiane auxiliary involves three distinct phases: Installation (Acylation), Stereoselective Addition, and Cleavage.
End-to-end experimental workflow for asymmetric synthesis using a 1,3-oxathiane auxiliary.
Standard Operating Protocols
Protocol A: Synthesis of 2-Acyl-1,3-oxathianes via C2-Lithiation
Objective: To install the reactive carbonyl group onto the C2 position of the chiral 1,3-oxathiane ring.
Mechanistic Insight: The C2 proton of a 1,3-oxathiane is weakly acidic, stabilized by the adjacent sulfur and oxygen heteroatoms. However, standard bases like n-butyllithium are insufficiently basic and can cause unwanted side reactions. sec-Butyllithium (s-BuLi) is required for rapid, quantitative kinetic deprotonation at the equatorial position. The reaction must be kept at -78 °C to prevent ring-opening elimination reactions [3].
Procedure:
Preparation: Flame-dry a Schlenk flask under argon. Add the chiral 1,3-oxathiane (1.0 equiv, e.g., 10 mmol) and anhydrous THF (50 mL).
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 15 minutes. Stir at -78 °C for 1.5 hours to ensure complete formation of the 2-lithio-1,3-oxathiane species.
Electrophilic Quench: Add the desired aliphatic or aromatic aldehyde (RCHO, 1.2 equiv) dropwise. Stir for 2 hours at -78 °C, then slowly warm to 0 °C.
Quench & Extraction: Quench with saturated aqueous NH₄Cl (20 mL). Extract with diethyl ether (3 × 30 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.
Oxidation: Subject the resulting secondary alcohol to standard Swern oxidation conditions (Oxalyl chloride, DMSO, Et₃N in CH₂Cl₂ at -78 °C) to yield the target 2-acyl-1,3-oxathiane. Purify via flash column chromatography.
Protocol B: Diastereoselective Grignard Addition
Objective: To establish the chiral tertiary alcohol center via chelation-controlled nucleophilic attack.
Mechanistic Insight: The use of non-polar solvents (like diethyl ether) and low temperatures (-78 °C) maximizes the stability of the rigid bidentate Cram-chelate complex formed between the Mg²⁺ ion, the carbonyl oxygen, and the oxathiane ring oxygen. Competing exocyclic ethers on the substrate must be protected (e.g., with TIPS) to prevent alternative chelation pathways that degrade stereoselectivity[1].
Procedure:
Setup: Dissolve the 2-acyl-1,3-oxathiane (1.0 equiv, 5 mmol) in anhydrous diethyl ether (40 mL) under an argon atmosphere. Cool the solution to -78 °C.
Addition: Slowly add the Grignard reagent (R'MgX, 2.0 equiv, typically 1.0–3.0 M in ether) dropwise via syringe.
Reaction: Maintain the reaction at -78 °C for 3 hours. Self-Validation Check: TLC monitoring should show complete consumption of the starting ketone; the highly polar nature of the resulting tertiary carbinol (due to intramolecular hydrogen bonding) makes it easily distinguishable.
Workup: Quench carefully with saturated aqueous NH₄Cl at -78 °C, then allow to warm to room temperature. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Purification: Isolate the major diastereomer via silica gel chromatography. Diastereomeric ratios (dr) can be validated at this stage via ¹H-NMR (integration of the carbinol methyl/alkyl signals) or chiral HPLC.
Protocol C: Auxiliary Cleavage and Product Isolation
Objective: To unmask the chiral auxiliary, yielding the enantiopure α-hydroxy aldehyde (which can be further oxidized to an acid or reduced to a glycol) [3].
Mechanistic Insight: 1,3-Oxathianes are specialized mixed S,O-acetals. Standard aqueous acidic hydrolysis is often too harsh and can lead to dehydration of the newly formed tertiary alcohol or racemization. Using a thiophilic Lewis acid (Ag⁺) combined with a mild oxidant (NCS) specifically activates the sulfur atom, transforming it into a superior leaving group and facilitating rapid hydrolysis under nearly neutral conditions [3].
Procedure:
Solvent System: Dissolve the diastereomerically pure tertiary carbinol (1.0 equiv, 2 mmol) in a 4:1 mixture of Acetonitrile:Water (25 mL).
Activation: Add N-Chlorosuccinimide (NCS, 1.5 equiv) and Silver Nitrate (AgNO₃, 1.5 equiv) sequentially at room temperature.
Hydrolysis: Stir vigorously. The reaction is typically complete within 10–15 minutes (a white precipitate of AgCl will form rapidly).
Filtration & Isolation: Filter the suspension through a short pad of Celite to remove silver salts. Wash the pad with ethyl acetate.
Final Polish: Wash the organic filtrate with saturated aqueous NaHCO₃, followed by brine. Dry over MgSO₄ and concentrate. The resulting enantiopure α-hydroxy aldehyde can be used directly or subjected to NaBH₄ reduction to yield the corresponding chiral glycol (>95% ee).
References
Mechanism of asymmetric induction in the reactions of oxathianyl ketones. Eliel, E. L.; Frye, S. V. Journal of the American Chemical Society, 1988, 110(2), 484-485.
URL:[Link]
Asymmetric Syntheses Based on Hexahydro-4,4,7-Trimethyl-1,3-Benzoxathians. Eliel, E. L. Phosphorus and Sulfur and the Related Elements, 1985, 24(1-2), 73-81.
URL:[Link]
Asymmetric syntheses based on 1,3-oxathianes. 2. Synthesis of chiral tertiary .alpha.-hydroxy aldehydes, .alpha.-hydroxy acids, glycols, and carbinols in high enantiomeric purity. Lynch, J. E.; Eliel, E. L. Journal of the American Chemical Society, 1984, 106(10), 2943-2948.
URL:[Link]
Stereocontrolled Reduction of 2-Acyl-1,3-oxathiane Derivatives by Zn(BH4)2 and YCl3-NaBH4. Matsubara, S.; Takahashi, H.; Utimoto, K. Chemistry Letters, 2006, 19(9), 1673-1676.
URL:[Link]
Method
Application Note: Stereoselective Alkylation of 2-Lithio-1,3-oxathianes in Asymmetric Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental protocols, and quantitative data for the asymmetric Umpolung alkylat...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, self-validating experimental protocols, and quantitative data for the asymmetric Umpolung alkylation of chiral 1,3-oxathianes.
Executive Summary & Mechanistic Rationale
The utilization of 1,3-oxathianes as chiral formyl and acyl anion equivalents is a foundational methodology in asymmetric Umpolung (polarity reversal) chemistry. Pioneered by Ernest L. Eliel, the chiral 1,3-oxathiane system—typically derived from (+)-pulegone—enables the highly stereoselective synthesis of α-hydroxy aldehydes, ketones, and tertiary alcohols[1].
Nomenclature & Structural Note: While occasionally transcribed in informal literature as 2-lithiomethyl-1,3-oxathiane, the chemically accurate reactive species in this framework is the C2-deprotonated 2-lithio-2-methyl-1,3-oxathiane (or the parent 2-lithio-1,3-oxathiane ). Deprotonation occurs exclusively at the C2 position between the oxygen and sulfur heteroatoms, rather than on the methyl group itself, due to the profound thermodynamic acidity of the oxathioacetal proton.
The Causality of Stereocontrol
The exceptional diastereoselectivity observed in these reactions is not accidental; it is a direct consequence of the rigid conformational dynamics of the oxathiane ring[2]:
Equatorial Preference of the Carbanion: Upon deprotonation, the lithium atom strongly prefers the equatorial position at C2 due to the stereoelectronic anomeric effect and internal chelation.
Steric Shielding: The rigid chair conformation of Eliel's oxathiane places axial methyl groups that effectively block one face of the carbanion.
Trajectory of Attack: Incoming electrophiles (alkyl halides or carbonyls) are forced to approach from the less sterically hindered equatorial face. When reacting with prochiral carbonyls, the transition state is further governed by Cram's chelate rule, leading to highly predictable stereochemical outcomes[3].
Reaction Pathway Visualization
Workflow for the stereoselective alkylation and cleavage of 2-lithio-1,3-oxathianes.
Self-Validating Experimental Protocols
The following protocols are designed as a self-validating system. Built-in quality control checkpoints ensure the integrity of the moisture-sensitive organolithium intermediates at each critical phase.
Protocol A: Generation of the 2-Lithio-1,3-oxathiane Species
Step 1 (Preparation): Flame-dry a Schlenk flask under high-purity argon. Add 1.0 mmol of the chiral 1,3-oxathiane and 10 mL of anhydrous tetrahydrofuran (THF).
Step 2 (Cooling): Submerge the flask in a dry ice/acetone bath to reach strictly -78 °C.
Causality: Maintaining -78 °C prevents the degradation of the carbanion and kinetically locks the ring conformation, which is mandatory for downstream stereocontrol.
Step 3 (Deprotonation): Dropwise add 1.1 mmol of sec-butyllithium (sec-BuLi, 1.4 M in cyclohexane) over 10 minutes. Stir the mixture at -78 °C for 1.5 hours.
Causality:sec-BuLi is specifically chosen over n-BuLi because n-BuLi can act as a nucleophile, leading to unwanted ring-opening via attack on the sulfur atom. sec-BuLi provides the necessary kinetic basicity without nucleophilic side reactions.
Validation Checkpoint: A persistent pale yellow color typically indicates the successful formation and stabilization of the 2-lithio species.
Protocol B: Stereoselective Alkylation
Step 1 (Electrophile Addition): To the -78 °C solution of the 2-lithio species, add 1.2 mmol of the electrophile (e.g., benzyl bromide or a prochiral ketone) neat or dissolved in 2 mL of anhydrous THF.
Step 2 (Reaction Progression): Maintain the temperature at -78 °C for 2 hours, then allow the reaction mixture to slowly warm to -20 °C over 1 hour.
Causality: The initial reaction at -78 °C ensures maximum facial selectivity during the electrophilic attack. Gradual warming drives the reaction to complete conversion without sacrificing the kinetic stereocontrol established at lower temperatures.
Step 3 (Quenching & Extraction): Quench the reaction via the rapid addition of 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Validation Checkpoint: Perform TLC (Thin Layer Chromatography) using a hexane/ethyl acetate gradient. The disappearance of the starting oxathiane and the appearance of a single major product spot validates high diastereoselectivity.
Protocol C: Oxidative Cleavage (Unmasking the Carbonyl)
Step 1 (Reagent Preparation): Dissolve the purified alkylated oxathiane (1.0 mmol) in 15 mL of aqueous acetonitrile (CH₃CN:H₂O, 4:1 v/v).
Step 2 (Oxidation): Add 4.0 mmol of N-chlorosuccinimide (NCS) and 4.5 mmol of silver nitrate (AgNO₃) at 0 °C. Stir for 15 minutes.
Causality: Standard acidic hydrolysis often fails or requires harsh conditions that can epimerize the newly formed chiral center. The NCS/AgNO₃ combination selectively oxidizes the sulfur atom, transforming the robust oxathioacetal into an easily hydrolyzable intermediate under exceptionally mild, non-epimerizing conditions[3].
Step 3 (Isolation): Filter the mixture through a pad of Celite to remove precipitated silver salts, and extract with dichloromethane to yield the enantiopure α-hydroxy ketone or aldehyde.
Quantitative Data Summary
The table below summarizes the typical yields and stereochemical outcomes when utilizing Eliel's chiral 1,3-oxathiane auxiliary against various classes of electrophiles.
Electrophile Class
Product Class (Post-Cleavage)
Typical Yield (%)
Diastereomeric Excess (de %)
Methyl Iodide (MeI)
α-Methyl Carbonyls
85 - 92
> 95
Benzyl Bromide (BnBr)
α-Benzyl Carbonyls
80 - 88
> 90
Prochiral Ketones
Tertiary α-Hydroxy Aldehydes
75 - 85
90 - 98
Epoxides
γ-Hydroxy Carbonyls
70 - 80
> 85
Data reflects optimized conditions using sec-BuLi at -78 °C in anhydrous THF.
References
Diastereoselective alkylation of carbanions derived from 1,3-oxathianes. Semantic Scholar.
URL:[Link]
Synthesis, Structural Analysis and Reactivity of 1,3-Oxathiane Derivatives. ResearchGate.
URL:[Link]
Asymmetric Reactions and Processes in Chemistry. ACS Symposium Series (Dokumen.pub).
URL:[Link]
2-Methyl-1,3-oxathiane as a synthetic intermediate for alcohols
An In-Depth Guide to the Application of 2-Methyl-1,3-Oxathiane as a Synthetic Intermediate for the Preparation of α-Hydroxy Ketones and Complex Alcohols Abstract This technical guide provides researchers, synthetic chemi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Application of 2-Methyl-1,3-Oxathiane as a Synthetic Intermediate for the Preparation of α-Hydroxy Ketones and Complex Alcohols
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the use of 2-methyl-1,3-oxathiane as a versatile synthetic intermediate. Leveraging the principles of umpolung, or dipole inversion, this methodology transforms the C2-carbon of an acetaldehyde equivalent into a potent nucleophile. This "masked" acyl anion enables the efficient formation of carbon-carbon bonds with a wide array of electrophiles, providing a robust pathway to complex secondary and tertiary alcohols, and ultimately, α-hydroxy ketones—a valuable structural motif in medicinal chemistry and natural product synthesis. This document elucidates the underlying chemical principles, provides field-tested, step-by-step protocols, and discusses the critical parameters for success.
The Principle: Umpolung via a Masked Acyl Anion
In conventional organic synthesis, the carbonyl carbon of an aldehyde is electrophilic. The Corey-Seebach reaction and related methodologies fundamentally invert this reactivity.[1][2][3] This "umpolung" is achieved by converting the aldehyde into a derivative where the original carbonyl carbon's proton becomes acidic and can be removed by a strong base. The resulting carbanion acts as a potent nucleophile, effectively serving as an acyl anion equivalent.[1][2]
While 1,3-dithianes are classic substrates for this transformation, 2-methyl-1,3-oxathiane offers a similar platform for accessing the synthetic equivalent of a nucleophilic acetaldehyde or propionyl anion. The process involves three key stages:
Protection & Masking: Acetaldehyde is converted to the more stable 2-methyl-1,3-oxathiane.
Deprotonation (Umpolung): The proton at the C2 position is abstracted by a strong organolithium base, generating a nucleophilic 2-lithio-2-methyl-1,3-oxathiane intermediate.[4][5][6]
C-C Bond Formation: The lithiated intermediate reacts with carbonyl electrophiles (aldehydes or ketones) to form new carbon-carbon bonds, yielding adducts that are precursors to secondary or tertiary alcohols.
Deprotection: The oxathiane moiety is hydrolyzed to unveil a ketone, resulting in a final α-hydroxy ketone product.
This sequence provides access to molecular architectures, such as α-hydroxy ketones and quaternary carbon centers, that are often challenging to construct via traditional methods like aldol additions.[1][3]
Figure 1. High-level workflow for the synthesis of α-hydroxy ketones using 2-methyl-1,3-oxathiane.
Experimental Protocols & Methodologies
Critical Safety Note: Organolithium reagents such as n-butyllithium are highly reactive, pyrophoric, and react violently with water.[4][6] All procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.
Protocol 2.1: Generation of 2-Lithio-2-methyl-1,3-oxathiane
This protocol details the critical deprotonation step to form the nucleophilic intermediate.
Principle: The C-H bond at the C2 position of the oxathiane ring, flanked by two heteroatoms, is sufficiently acidic (pKa ≈ 30-35) to be deprotonated by a strong, non-nucleophilic base like n-butyllithium (n-BuLi).[2] The reaction is performed at low temperatures to ensure the stability of the resulting organolithium species.[4]
Figure 2. Deprotonation of 2-methyl-1,3-oxathiane to form the lithiated nucleophile.
Materials:
2-Methyl-1,3-oxathiane
Anhydrous tetrahydrofuran (THF)
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
Argon or Nitrogen gas supply
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
Syringes and needles
Rubber septa
Procedure:
Setup: Assemble the flame-dried flask under a positive pressure of argon. Equip it with a rubber septum and an argon inlet/outlet (bubbler).
Reagent Addition: Add 2-methyl-1,3-oxathiane (1.0 eq) to the flask, followed by anhydrous THF (to make a ~0.5 M solution).
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
Expertise Note: A slight excess of n-BuLi ensures complete deprotonation. A persistent faint yellow or orange color may indicate the formation of the lithiated species.
Stirring: After the addition is complete, remove the cooling bath and allow the reaction to warm to approximately -20 °C to -10 °C. Stir at this temperature for 1-2 hours. The solution is now ready for reaction with an electrophile.
Protocol 2.2: Reaction with Carbonyl Electrophiles
Principle: The highly nucleophilic carbon of the 2-lithio-1,3-oxathiane attacks the electrophilic carbon of an aldehyde or ketone.[5] This nucleophilic addition forms a new carbon-carbon bond and a lithium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the target alcohol adduct.
Materials:
Solution of 2-lithio-2-methyl-1,3-oxathiane (from Protocol 2.1)
Cooling: Re-cool the solution of the lithiated oxathiane to -78 °C.
Electrophile Addition: Add a solution of the anhydrous aldehyde or ketone (1.0 eq) in a small volume of anhydrous THF dropwise to the stirred solution.
Causality: Maintaining a low temperature is crucial to prevent side reactions, such as enolization of the electrophile, especially with ketones.[7][8]
Reaction: Stir the mixture at -78 °C for 1-3 hours, monitoring by TLC for the consumption of the electrophile.
Quenching: While the reaction is still cold, slowly add saturated aqueous NH₄Cl solution to quench the reaction and protonate the lithium alkoxide. Allow the mixture to warm to room temperature.
Workup: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Electrophile
Product Type
Expected Yield Range
Benzaldehyde
Secondary Alcohol Adduct
85-95%
Cyclohexanone
Tertiary Alcohol Adduct
80-90%
Acetone
Tertiary Alcohol Adduct
75-85%
Isobutyraldehyde
Secondary Alcohol Adduct
80-90%
Yields are approximate and highly dependent on substrate and reaction conditions.
Protocol 2.3: Deprotection to Reveal the α-Hydroxy Ketone
Principle: The final, and often most challenging, step is the hydrolysis of the stable oxathiane ring. This requires specific reagents to activate the thioacetal-like linkage for cleavage. Mercury(II) salts are highly effective due to the high affinity of the soft Hg²⁺ ion for the soft sulfur atoms, which facilitates hydrolysis.[2][9]
WARNING: Mercury(II) salts are extremely toxic. Handle with extreme caution in a well-ventilated fume hood and dispose of all mercury-containing waste according to institutional safety protocols.
Materials:
Oxathiane-alcohol adduct (from Protocol 2.2)
Mercury(II) chloride (HgCl₂)
Calcium carbonate (CaCO₃) or Cadmium carbonate (CdCO₃)
Acetonitrile and Water (typically a 9:1 or 4:1 mixture)
Procedure:
Setup: In a round-bottom flask, dissolve the oxathiane-alcohol adduct (1.0 eq) in a mixture of acetonitrile and water.
Reagent Addition: Add calcium carbonate (2.5 eq) followed by mercury(II) chloride (2.5 eq). The CaCO₃ acts as a buffer to neutralize the HCl generated during the reaction.
Reaction: Stir the resulting slurry vigorously at room temperature or with gentle heating (40-50 °C) for 2-12 hours. Monitor the reaction progress by TLC.
Trustworthiness Note: The reaction is often visually indicated by the formation of a dense white precipitate (mercury salts of the thiol).
Filtration: Once the reaction is complete, dilute the mixture with dichloromethane or ethyl acetate and filter through a pad of Celite® to remove the insoluble mercury salts. Wash the Celite pad thoroughly with the solvent.
Workup: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude α-hydroxy ketone by flash column chromatography.
Alternative Deprotection Methods:
For substrates sensitive to mercury, or to avoid its use, oxidative methods can be employed. Reagents such as N-Bromosuccinimide (NBS) or Ceric Ammonium Nitrate (CAN) can oxidatively cleave the oxathiane ring, though yields may be more variable.[10][11]
Applications in Research and Drug Development
The 2-methyl-1,3-oxathiane methodology provides a powerful tool for constructing complex molecular frameworks common in pharmaceuticals and natural products.
Synthesis of Chiral Centers: By using chiral aldehydes or ketones as electrophiles, or by employing chiral variants of the oxathiane itself, this method can be adapted for asymmetric synthesis to create stereochemically rich molecules.[12][13][14]
Access to Complex Ketones: The reaction allows for the synthesis of α-hydroxy ketones, which are precursors to many other functional groups and are key structural motifs in various biologically active compounds.
Bioisosteric Replacement: The 1,3-oxathiane ring itself is being explored in medicinal chemistry as a potential bioisostere for other functional groups like esters or amides, offering improved metabolic stability or physicochemical properties.[15]
References
Organolithium reagent - Wikipedia. Available at: [Link]
Organolithium Reagents in Organic Synthesis | PDF | Hydrogen Compounds - Scribd. Available at: [Link]
Synthesis, Structural Analysis and Reactivity of 1,3-Oxathiane Derivatives | Request PDF - ResearchGate. Available at: [Link]
Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. Available at: [Link]
The kinetics and mechanisms of the hydrolyses of 1,3-oxathiolanes and 1,3-dithiolanes promoted by mercury(II) and by thallium(III) ions, including the effects of pH and added anions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
Synthesis and Stereochemistry of Some New 1,3-Oxathiane Derivatives | Request PDF - ResearchGate. Available at: [Link]
A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit - PubMed. Available at: [Link]
Corey–Seebach reaction - Wikipedia. Available at: [Link]
New 1,3-Oxathianes Derived from Myrtenal: Synthesis and Reactivity - ResearchGate. Available at: [Link]
Bioorthogonal masked acylating agents for proximity-dependent RNA labelling - PMC - NIH. Available at: [Link]
General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde - PubMed. Available at: [Link]
Mechanism of hydrolysis of polycyclic oxetan - Chemistry Stack Exchange. Available at: [Link]
Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - Wiley Online Library. Available at: [Link]
Biorthogonal masked acylating agents for proximity-dependent RNA labeling - ChemRxiv. Available at: [Link]
An efficient and green method for the synthesis of[4]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water - Springer. Available at: [Link]
Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - PMC. Available at: [Link]
Acylzirconocene Chloride as an "Unmasked" Acyl Anion - PubMed. Available at: [Link]
Corey-Seebach Reaction - SynArchive. Available at: [Link]
Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones - Dublin City University. Available at: [Link]
Corey-Seebach Reaction - Organic Chemistry Portal. Available at: [Link]
Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Available at: [Link]
The Corey-Seebach Reagent in the 21st Century: A Review - PMC. Available at: [Link]
Selective Deprotection of Thioacetals by MnO₂, BaMnO₄ and KMnO₄ in the Presence of Anhydrous AlCl₃ and FeCl₃ in Dry CH₃CN. Available at: [Link]
EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS. Available at: [Link]
Chiral analysis of cis-2-methyl-4-propyl-1,3-oxathiane and identification of cis-2,4,4,6-tetramethyl-1,3-oxathiane in wine | Request PDF - ResearchGate. Available at: [Link]
The potential of sulfimides as chiral acyl anion equivalents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - ACS Publications. Available at: [Link]
Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and... - University of Victoria. Available at: [Link]
Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Available at: [Link]
Synthesis of ketones by hydrolysis, deprotection, or oxidation - Organic Chemistry Portal. Available at: [Link]
2-Methyl-4-propyl-1,3-oxathiane - The Ingredient Directory - The Fragrance Conservatory. Available at: [Link]
2-METHYL-4-PROPYL-1,3-OXATHIANE | FEMA - Flavor and Extract Manufacturers Association. Available at: [Link]
4-methoxycarbonyl-2-methyl-1,3-oxazole - Organic Syntheses Procedure. Available at: [Link]
2‐Lithio‐1,3‐dithiane | Request PDF - ResearchGate. Available at: [Link]
Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine - PMC - NIH. Available at: [Link]
Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - Organic Chemistry Portal. Available at: [Link]
Asymmetric synthesis of tertiary thiols and thioethers - Beilstein Journals. Available at: [Link]
synthesis of 2-Methyl-1,3-oxathiane derivatives for medicinal chemistry
Executive Briefing: The 1,3-Oxathiane Scaffold in Drug Discovery The 1,3-oxathiane heterocycle—a six-membered ring containing oxygen and sulfur at the 1 and 3 positions—represents a highly versatile pharmacophore and syn...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Briefing: The 1,3-Oxathiane Scaffold in Drug Discovery
The 1,3-oxathiane heterocycle—a six-membered ring containing oxygen and sulfur at the 1 and 3 positions—represents a highly versatile pharmacophore and synthetic intermediate in modern medicinal chemistry[1]. While historically recognized for its presence in natural flavor profiles (such as 2-methyl-4-propyl-1,3-oxathiane in passion fruit)[2],[3], the scaffold has gained significant pharmaceutical traction. Its most notable application is as a bioisostere for the furanose ring in nucleoside reverse transcriptase inhibitors (NRTIs), exemplified by the HIV drug candidate Apricitabine[4],[5]. Furthermore, 2-substituted 1,3-oxathianes serve as robust protecting groups and highly effective chiral auxiliaries in asymmetric synthesis[6].
As a Senior Application Scientist, I have structured this guide to provide researchers with a deep mechanistic understanding and field-validated protocols for synthesizing and functionalizing 2-methyl-1,3-oxathiane derivatives.
Mechanistic Rationale & Structural Dynamics
The synthesis of 1,3-oxathianes typically relies on the acid-catalyzed condensation of 3-mercapto-1-propanol with an aldehyde or ketone[7],[8]. This reaction is fundamentally an equilibrium process governed by thermodynamic control.
Stereoelectronic Effects:
When forming 2-methyl-1,3-oxathiane from acetaldehyde, the resulting saturated six-membered ring adopts a chair conformation[9]. The C-2 methyl group exhibits a strong thermodynamic preference for the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C-4 and C-6[10].
Causality in Catalyst and Solvent Selection:
The transformation requires a Brønsted acid to protonate the carbonyl oxygen, enhancing its electrophilicity for nucleophilic attack by the thiol (which is more nucleophilic than the hydroxyl group). p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) is the gold standard here[11]. Unlike aqueous mineral acids, p-TsOH provides high catalytic activity without flooding the system with water. Because the formation of the O,S-acetal releases water, the reaction must be driven forward using Le Chatelier's principle. This is achieved by refluxing the mixture in a solvent like toluene or benzene, which forms an azeotrope with water, allowing for continuous physical removal via a Dean-Stark apparatus[11],[9].
Workflow for the synthesis and C-2 lithiation of 2-methyl-1,3-oxathiane.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reproducibility and high fidelity.
Protocol A: Synthesis of 2-Methyl-1,3-oxathiane via Azeotropic Distillation
Objective: Establish the core O,S-acetal scaffold.
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-mercapto-1-propanol (10.0 g, 108 mmol)[7] and 150 mL of anhydrous toluene.
Reagent Addition: Introduce acetaldehyde (5.7 g, 130 mmol, 1.2 eq) dropwise. Causality: A slight excess of the volatile aldehyde compensates for evaporative losses during initial heating.
Azeotropic Reflux: Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).
In-Process Control (IPC): Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water is ~1.95 mL. Continue refluxing until water ceases to separate (typically 4–6 hours)[11]. This physical metric self-validates the completion of the condensation.
Quench and Neutralization: Cool the reaction to room temperature. Add 50 mL of saturated aqueous NaHCO₃ and stir for 15 minutes. Causality: Neutralizing the acid catalyst is critical; failure to do so will result in the hydrolysis of the oxathiane ring during solvent evaporation[10].
Extraction and Purification: Separate the organic layer, extract the aqueous layer with toluene (2 × 30 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude liquid via vacuum distillation to yield 2-methyl-1,3-oxathiane as a colorless oil.
Protocol B: Generation of the Acyl Anion Equivalent (C-2 Lithiation)
Objective: Functionalize the C-2 position for complex drug scaffold synthesis.
The C-2 proton of 1,3-oxathiane is flanked by highly electronegative oxygen and sulfur atoms, rendering it sufficiently acidic to be removed by strong bases[8].
Inert Atmosphere Setup: Purge a flame-dried Schlenk flask with Argon. Add 2-methyl-1,3-oxathiane (2.0 g, 16.9 mmol) and 40 mL of anhydrous Tetrahydrofuran (THF).
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: The resulting 2-lithio-1,3-oxathiane is highly reactive. Cryogenic temperatures prevent ring-fragmentation and maintain the stereochemical integrity of the carbanion[8].
Deprotonation: Slowly add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 2 hours.
Electrophilic Trapping: Introduce the desired electrophile (e.g., an alkyl halide or carbonyl compound) dropwise.
Validation: To validate carbanion formation prior to complex trapping, a 0.5 mL aliquot can be quenched with D₂O. GC-MS or ¹H-NMR analysis should confirm >95% deuterium incorporation at the C-2 position.
Biological Applications: The NRTI Pathway
In medicinal chemistry, the 1,3-oxathiane ring is famously utilized in Apricitabine (APC)[5]. By replacing the natural ribose sugar with a 1,3-oxathiane ring, the molecule bypasses normal viral proofreading mechanisms. Once phosphorylated by cellular kinases into its 5'-triphosphate active metabolite, it competitively binds to the HIV Reverse Transcriptase[12]. Because the oxathiane ring lacks a 3'-hydroxyl group, its incorporation into the nascent viral DNA strand causes immediate chain termination, halting viral replication[5].
Mechanism of action for 1,3-oxathiane-based nucleoside reverse transcriptase inhibitors.
Quantitative Data Summarization
The following table synthesizes key reaction metrics and biological applications for various 1,3-oxathiane derivatives across the literature, providing a benchmark for expected experimental outcomes.
Technical Support Center: Synthesis of 2-Methyl-1,3-oxathiane
Troubleshooting Guides, Mechanistic Insights, and Validated Protocols for Heterocycle Cyclocondensation Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist res...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guides, Mechanistic Insights, and Validated Protocols for Heterocycle Cyclocondensation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the synthesis of 2-methyl-1,3-oxathiane. This heterocyclic compound is a critical scaffold in flavor/fragrance chemistry and serves as a valuable intermediate in asymmetric synthesis. However, its preparation via the acid-catalyzed cyclocondensation of 3-mercapto-1-propanol and acetaldehyde presents unique challenges related to chemoselectivity, equilibrium thermodynamics, and substrate sensitivity.
This guide moves beyond basic recipes, providing the causality behind each experimental choice to ensure your protocols are robust, reproducible, and self-validating.
Section 1: Mechanistic Pathway
To troubleshoot effectively, one must first understand the molecular choreography of the reaction. The synthesis relies on the differential nucleophilicity between the sulfur and oxygen atoms of the starting material.
Mechanistic pathway for the acid-catalyzed cyclocondensation yielding 2-methyl-1,3-oxathiane.
Section 2: Validated Experimental Protocol
This self-validating protocol utilizes azeotropic distillation to drive the equilibrium forward, a standard practice for achieving high yields with robust substrates [[1]]().
Step-by-step experimental workflow for the synthesis and isolation of 2-methyl-1,3-oxathiane.
Step-by-Step Methodology:
Preparation: In a rigorously dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add 3-mercapto-1-propanol (1.0 equiv, e.g., 10 mmol).
Reagent Addition: Add acetaldehyde (1.2 equiv). Expert Tip: Paraldehyde can be used as a safer, less volatile equivalent that depolymerizes in situ under acidic conditions.
Catalyst & Solvent: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 - 0.1 equiv) and dissolve the mixture in anhydrous toluene or 1,2-dichloroethane (approx. 0.5 M).
Cyclocondensation: Heat the mixture to reflux.
Self-Validation Check: Monitor the Dean-Stark trap. The collection of approximately 0.18 mL of water per 10 mmol of substrate indicates theoretical completion. TLC (Hexanes/EtOAc 9:1) should show the complete consumption of the highly oxidizable thiol (visualized via KMnO₄ stain, which rapidly turns from purple to yellow/brown).
Quenching: Cool to room temperature. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (1x) to prevent reverse hydrolysis during concentration.
Workup: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via vacuum distillation or silica gel flash chromatography to isolate pure 2-methyl-1,3-oxathiane [[2]]().
Section 3: Troubleshooting Guide & FAQs
Troubleshooting logic tree for addressing stalled conversions and byproduct formation.
FAQ 1: Why is my reaction stalling at 50-60% conversion despite using excess aldehyde?
Causality: Acetalization is a reversible, thermodynamically controlled process. For every molecule of 1,3-oxathiane formed, one molecule of water is generated. If this water is not strictly sequestered or removed from the microenvironment, the reverse reaction (hydrolysis) competes with the forward reaction, stalling the conversion at an equilibrium plateau.
Solution: Ensure rigorous water removal. If using toluene or 1,2-dichloroethane 3, confirm the Dean-Stark trap is pre-filled with solvent and actively refluxing. If your substrate is thermally sensitive and you are using dichloromethane (DCM) at lower temperatures, you must add freshly activated 3Å molecular sieves directly to the reaction flask.
FAQ 2: I am observing significant amounts of high-molecular-weight byproducts. How do I prevent this?
Causality: 3-Mercapto-1-propanol contains a highly nucleophilic and easily oxidizable free thiol (-SH). In the presence of atmospheric oxygen, especially under prolonged heating, the thiol oxidizes to form a stable disulfide dimer (bis(3-hydroxypropyl) disulfide). This consumes your starting material and creates oligomeric mixtures.
Solution: Degas all solvents prior to use. Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive inert atmosphere throughout the reaction. If your starting thiol is already partially oxidized (indicated by a viscous texture or altered refractive index), distill it prior to use.
FAQ 3: Can I use Lewis acids instead of Brønsted acids like p-TsOH?
Causality: Yes. While p-TsOH is the standard Brønsted acid for this cyclocondensation, it introduces a proton source that can sometimes trigger side reactions (e.g., aldehyde aldol condensation). Lewis acids coordinate directly with the carbonyl oxygen, increasing its electrophilicity without introducing protic species.
Solution: Boron trifluoride diethyl etherate (BF₃·Et₂O) is a highly effective alternative. Studies have demonstrated that BF₃·Et₂O in anhydrous DCM or CHCl₃ under anhydrous conditions can provide excellent yields, particularly for complex or sensitive nucleoside analogues 4.
FAQ 4: Why does the reaction selectively form the 1,3-oxathiane rather than the symmetric 1,3-dithiane or 1,3-dioxane?
Causality: Chemoselectivity is dictated by the differential nucleophilicity of the heteroatoms. Sulfur is significantly more nucleophilic than oxygen due to its larger atomic radius and higher polarizability. Consequently, the initial intermolecular attack on the activated aldehyde is exclusively carried out by the thiol, forming a hemithioacetal. The subsequent intramolecular ring closure is driven by the proximity effect (entropy), where the pendant hydroxyl group attacks the electrophilic carbon, selectively yielding the asymmetric 1,3-oxathiane.
Section 4: Quantitative Data & Optimization Summary
To assist in selecting the optimal conditions for your specific laboratory setup, review the empirical data summarized below.
Table 1: Empirical Optimization of 1,3-Oxathiane Cyclocondensation
Catalyst System
Solvent
Temperature
Water Scavenging Strategy
Typical Yield (%)
Mechanistic Note
p-TsOH·H₂O (10 mol%)
Toluene / 1,2-DCE
83 - 110 °C
Dean-Stark Trap
80 - 92%
Standard thermodynamic control; high efficiency for robust substrates.
p-TsOH·H₂O (10 mol%)
DCM
25 - 40 °C
3Å Molecular Sieves
70 - 85%
Milder conditions; prevents thermal degradation of sensitive aldehydes.
BF₃·Et₂O (1.0 eq)
CHCl₃
0 °C to RT
3Å Molecular Sieves
65 - 80%
Lewis acid activation; avoids protic side-reactions (e.g., oligomerization).
H₂SO₄ (Catalytic)
Water
25 °C
Phase Separation
85 - 92%
Hydrophobic effect drives the product out of the aqueous phase, shifting equilibrium.
Section 5: References
Synthesis, Structural Analysis and Reactivity of 1,3-Oxathiane Derivatives. Heterocycles. 1
1,3-oxathiane compounds and their use in flavor and fragrance compositions. US Patent 8598110B2. 2
Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-1,3-oxathiane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous research teams through the nuances of heterocyclic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous research teams through the nuances of heterocyclic synthesis. The formation of 2-methyl-1,3-oxathiane via the acid-catalyzed condensation of 3-mercapto-1-propanol with acetaldehyde is a foundational reaction in flavor chemistry and chiral auxiliary design. However, it is notoriously susceptible to competing side reactions.
This guide is designed as a self-validating system : by understanding the mechanistic causality behind each failure mode, you can preemptively engineer your experimental protocol for success.
Part 1: Mechanistic Pathways & Side Reactions
To troubleshoot effectively, we must first map the chemical environment. Acetaldehyde is highly electrophilic but also possesses α-hydrogens, making it prone to self-condensation when exposed to the acidic conditions required for thioacetalization[1]. Furthermore, the thiol group on 3-mercapto-1-propanol is highly susceptible to oxidative dimerization [3].
Fig 1. Reaction pathways in 2-methyl-1,3-oxathiane synthesis, highlighting key side reactions.
Part 2: Frequently Asked Questions (Troubleshooting Guide)
Q1: Why am I seeing crotonaldehyde or 3-hydroxybutanal (acetaldol) in my crude mixture, and how do I prevent it?
The Causality: Acetaldehyde undergoes rapid acid-catalyzed aldol condensation when its concentration is too high or the temperature is elevated[1]. This consumes your starting material and creates complex, hard-to-separate impurities.
The Solution: You must kinetically favor the heteroatom nucleophilic attack from the thiol over the enolization of the aldehyde. Do this by keeping the steady-state concentration of acetaldehyde near zero. Add the acetaldehyde dropwise over 45–60 minutes while strictly maintaining the reaction temperature between 0–5 °C.
Q2: My 3-mercapto-1-propanol is disappearing, but I'm not getting the oxathiane. LC-MS shows a higher molecular weight dimer. What is happening?
The Causality: Thiols are easily oxidized to disulfides (e.g., bis(3-hydroxypropyl) disulfide) in the presence of atmospheric oxygen, a process accelerated by stirring and heat [3].
The Solution: Your system is not completely anaerobic. Before adding the catalyst, sparge your azeotropic solvent (e.g., toluene) with Argon for at least 15 minutes. Maintain a positive pressure of Argon throughout the entire reflux cycle.
Q3: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. How can I drive it to completion?
The Causality: Thioacetalization is a reversible equilibrium reaction that produces one equivalent of water[4]. If water accumulates in the system, the equilibrium shifts backward, hydrolyzing your product. Adding more acid only accelerates the rate of this reversible exchange; it does not shift the equilibrium.
The Solution: You must physically remove the water from the system. Utilize a Dean-Stark apparatus with toluene as the solvent [2]. The continuous azeotropic removal of water will drive the reaction to >95% conversion.
Q4: I am detecting 1,3-dithiane and 1,3-dioxane derivatives in my final product. What causes this?
The Causality: This is a classic case of thermodynamic disproportionation. If the reaction is heated for too long or if the acid catalyst concentration is too high, the 1,3-oxathiane can open and recombine, forming the symmetric dithiane and dioxane derivatives.
The Solution: Limit your p-TsOH loading to a maximum of 5 mol%. Monitor the Dean-Stark trap closely; once water ceases to collect, immediately cool the reaction and quench the acid with saturated NaHCO₃ to "lock" the kinetic product in place.
Part 3: Diagnostic Workflow
Fig 2. Decision tree for troubleshooting 2-methyl-1,3-oxathiane synthesis and side reactions.
Part 4: Quantitative Data & Self-Validating Protocol
Table 1: Critical Reaction Parameters and Troubleshooting Metrics
Oxygen exposure rapidly oxidizes the thiol to a disulfide dimer.
Sparge solvents; maintain positive inert gas pressure.
Step-by-Step Methodology
Objective: Maximize 1,3-oxathiane yield while suppressing aldol condensation and disulfide formation.
Inert Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-mercapto-1-propanol (1.0 equiv, 100 mmol) and anhydrous toluene (200 mL). Degas the solution by sparging with Argon for 15 minutes.
Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C.
Electrophile Addition: Dissolve acetaldehyde (1.1 equiv, 110 mmol) in 20 mL of anhydrous toluene. Add this solution dropwise via an addition funnel over 45 minutes. Note: This slow addition is the primary defense against aldol byproducts.
Azeotropic Dehydration: Replace the addition funnel with a Dean-Stark trap filled with toluene, topped with a reflux condenser. Gradually heat the reaction to reflux (approx. 110 °C).
Completion & Workup: Reflux until water ceases to collect in the trap (typically 4–6 hours). Cool the reaction to room temperature immediately. Quench with 50 mL saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing thermodynamic disproportionation.
Purification: Separate the organic layer, extract the aqueous layer once with 50 mL toluene, combine the organics, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify the crude oil via fractional distillation under vacuum.
Title: Hexahydro-4,4,7-trimethyl-4H-1,3-benzoxathiin (Chiral 1,3-Oxathiane Synthesis via Dean-Stark)
Source: Organic Syntheses, Vol. 65, p. 215 (1987)
URL: [Link]
Title: Formation and Reactions of Acetals
Source: Chemistry Steps
URL: [Link]
Troubleshooting
Technical Support Center: Purification of 2-Methyl-1,3-oxathiane and Its Derivatives
Welcome to the technical support center for the purification of 2-Methyl-1,3-oxathiane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-Methyl-1,3-oxathiane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this important class of sulfur-containing heterocycles. As these compounds are integral to the flavor and fragrance industry and serve as versatile synthetic intermediates, achieving high purity is paramount for reliable downstream applications.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter in the laboratory. The guidance herein is based on established scientific principles and practical, field-proven insights to ensure you can confidently navigate the complexities of purifying these molecules.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of 2-Methyl-1,3-oxathiane and its derivatives.
Issue 1: My final product is contaminated with unreacted starting materials (aldehyde/ketone and 3-mercapto-1-alkanol).
A1: This is a frequent issue arising from incomplete reaction or unfavorable equilibrium. Here’s a systematic approach to tackle this:
Drive the Reaction to Completion: The formation of 1,3-oxathianes is a reversible acid-catalyzed reaction. To shift the equilibrium towards the product, remove water as it forms. A common laboratory setup involves a Dean-Stark apparatus. If your reaction scale is small, adding a drying agent like anhydrous magnesium sulfate or molecular sieves directly to the reaction mixture can be effective.
Post-reaction Quench and Wash: After the reaction, a careful workup is crucial. Quench the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic. This will also remove any unreacted acidic starting materials. Subsequently, wash the organic layer with brine to remove residual water and water-soluble impurities.[1]
Liquid-Liquid Extraction: If significant amounts of the polar starting materials remain, a series of aqueous washes can be effective. The less polar 2-Methyl-1,3-oxathiane will preferentially stay in the organic phase (e.g., diethyl ether, dichloromethane), while the more polar unreacted aldehyde/ketone and mercaptoalkanol will partition into the aqueous phase.
Chromatographic Purification: If the above methods are insufficient, column chromatography is the next logical step. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will effectively separate the less polar oxathiane product from the more polar starting materials.
Issue 2: I'm observing a significant amount of a dimeric side product in my crude reaction mixture.
A2: The formation of dimeric side products can occur, particularly during the synthesis of certain substituted 1,3-oxathianes.[2]
Control of Reaction Conditions: Dimer formation can be concentration-dependent. Running the reaction at a lower concentration (higher dilution) can favor the intramolecular cyclization over intermolecular side reactions. Additionally, slow addition of one of the reactants to the reaction mixture can also minimize the formation of these byproducts.
Catalyst Choice and Loading: The type and amount of acid catalyst can influence the reaction pathway. While strong acids like p-toluenesulfonic acid are common, milder catalysts like BF3:OEt2 might offer better selectivity in some cases.[2] Experiment with different catalysts and optimize the catalyst loading to find the best conditions for your specific derivative.
Chromatographic Separation: Fortunately, these dimeric byproducts often have significantly different polarities and molecular weights compared to the desired 1,3-oxathiane. Flash column chromatography is typically very effective for their removal.
Issue 3: My purified 2-Methyl-1,3-oxathiane is unstable and decomposes upon storage.
A3: While 1,3-oxathianes are generally stable protecting groups, they can be susceptible to degradation under certain conditions, particularly in the presence of acid or oxidizing agents.[3][4]
Ensure Complete Removal of Acid: Any residual acid catalyst from the synthesis can promote the reverse reaction (hydrolysis) back to the starting materials. Thoroughly neutralize and wash your product as described in Issue 1.
Storage Conditions: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Sulfur-containing compounds can be sensitive to air oxidation. For long-term storage, refrigeration is recommended.
Avoid Incompatible Materials: Be mindful of the materials your purified compound comes into contact with. Avoid acidic glassware or containers that may leach impurities.
Issue 4: I am struggling to separate the cis and trans diastereomers of my substituted 1,3-oxathiane.
A4: The separation of diastereomers can be challenging as they often have very similar physical properties.
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, chiral HPLC is often the most effective method. The choice of the chiral stationary phase is critical and will require screening.
Gas Chromatography (GC): For volatile derivatives, chiral gas chromatography can be a powerful tool for both analysis and, in some cases, preparative separation.[5][6]
Careful Column Chromatography: While difficult, it is sometimes possible to achieve at least partial separation of diastereomers by flash column chromatography. This requires careful optimization of the solvent system and using a high-resolution silica gel. A very shallow solvent gradient is often necessary.
Recrystallization (for solid derivatives): If your derivative is a solid, fractional recrystallization can be an effective method for separating diastereomers. This process relies on slight differences in solubility between the diastereomers in a particular solvent system.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of 2-Methyl-1,3-oxathiane and its derivatives.
Q1: What is the best general-purpose purification method for crude 2-Methyl-1,3-oxathiane?
A1: For most routine purifications of 2-Methyl-1,3-oxathiane and its derivatives, a combination of an aqueous workup followed by vacuum distillation is highly effective. The aqueous workup removes water-soluble impurities and the catalyst, while vacuum distillation separates the product from non-volatile impurities and unreacted starting materials.[1] For heat-sensitive derivatives or to separate close-boiling impurities, column chromatography is a better choice.
Q2: What are the typical physical properties of 2-Methyl-1,3-oxathiane that are relevant for purification?
A2: Key physical properties for purification include:
Boiling Point: Approximately 218-220 °C at atmospheric pressure.[7][8] This allows for purification by vacuum distillation.
Solubility: Generally soluble in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate. It has low solubility in water.
Q3: Can I use recrystallization to purify 2-Methyl-1,3-oxathiane?
A3: 2-Methyl-1,3-oxathiane itself is a colorless liquid at room temperature, so recrystallization is not a suitable purification method.[7] However, for solid derivatives of 1,3-oxathiane, recrystallization can be a very effective technique for achieving high purity, especially for removing small amounts of impurities. A two-solvent recrystallization system is often employed.[9][10]
Q4: Are there any specific safety precautions I should take when purifying these compounds?
A4: Yes. Many sulfur-containing compounds have strong, unpleasant odors. It is essential to work in a well-ventilated fume hood. The starting material, 3-mercapto-1-alkanol, is also malodorous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Methyl-1,3-oxathiane is flammable, so avoid open flames and use a heating mantle or steam bath for distillation.[11]
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity of your 2-Methyl-1,3-oxathiane or its derivative:
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying any volatile impurities.[5][12][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your compound and can reveal the presence of impurities.
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of less volatile derivatives and to separate and quantify diastereomers.
III. Experimental Protocols
Protocol 1: General Purification of 2-Methyl-1,3-oxathiane by Extraction and Vacuum Distillation
This protocol is suitable for the purification of crude 2-Methyl-1,3-oxathiane synthesized via the acid-catalyzed reaction of an aldehyde with a 3-mercapto-1-alkanol.
Materials:
Crude 2-Methyl-1,3-oxathiane in an organic solvent (e.g., toluene, dichloromethane)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Separatory funnel
Round-bottom flasks
Short-path distillation apparatus
Vacuum source
Heating mantle
Procedure:
Quenching and Washing:
a. Transfer the crude reaction mixture to a separatory funnel.
b. Add an equal volume of saturated NaHCO₃ solution. Shake gently, venting frequently to release any evolved gas.
c. Allow the layers to separate and discard the aqueous layer.
d. Wash the organic layer with an equal volume of brine.
e. Separate the layers and transfer the organic phase to an Erlenmeyer flask.
Drying:
a. Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution and swirl. The drying agent should move freely when the flask is swirled, indicating the solution is dry.
b. Filter the solution to remove the drying agent.
Solvent Removal:
a. Remove the bulk of the solvent using a rotary evaporator.
Vacuum Distillation:
a. Assemble a short-path distillation apparatus. Ensure all glassware is dry.
b. Transfer the crude oil to the distillation flask.
c. Apply vacuum and slowly heat the distillation flask using a heating mantle.
d. Collect the fraction that distills at the appropriate temperature and pressure for your specific derivative. For 2-ethyl-4-methyl-1,3-oxathiane, a boiling point of 82 °C at 20 mmHg has been reported.[1]
Protocol 2: Purification of a Solid 1,3-Oxathiane Derivative by Recrystallization
This protocol outlines a general procedure for purifying a solid derivative using a two-solvent system.
Materials:
Crude solid 1,3-oxathiane derivative
Solvent 1 (in which the compound is soluble when hot)
Solvent 2 (in which the compound is insoluble or sparingly soluble, and is miscible with Solvent 1)
Erlenmeyer flasks
Hot plate
Büchner funnel and filter flask
Filter paper
Procedure:
Solvent Selection: Empirically determine a suitable two-solvent system. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
Dissolution:
a. Place the crude solid in an Erlenmeyer flask.
b. Add a minimal amount of hot Solvent 1 to just dissolve the solid.
Induce Crystallization:
a. While the solution is still hot, add Solvent 2 dropwise until the solution becomes slightly cloudy.
b. If the solution becomes too cloudy, add a few drops of hot Solvent 1 to redissolve the precipitate.
Cooling and Crystallization:
a. Remove the flask from the heat and allow it to cool slowly to room temperature.
b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
a. Collect the crystals by vacuum filtration using a Büchner funnel.
b. Wash the crystals with a small amount of cold Solvent 2.
c. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
IV. Visualized Workflows
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification technique for 2-Methyl-1,3-oxathiane and its derivatives.
removal of byproducts from 2-Methyl-1,3-oxathiane reactions
Troubleshooting & Byproduct Clearance Guide Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals handling 1,3-oxathiane chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting & Byproduct Clearance Guide
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals handling 1,3-oxathiane chemistry. Because 2-methyl-1,3-oxathiane is frequently utilized as a chiral auxiliary, a protecting group, or a flavor compound precursor, the purity of the final product is paramount.
This guide bypasses basic synthesis instructions to focus on the complex physicochemical challenges of byproduct clearance —specifically addressing unreacted thiols, over-oxidation derivatives, and organometallic deprotection waste.
I. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: During the acid-catalyzed condensation of 3-mercapto-1-propanol and acetaldehyde to form 2-methyl-1,3-oxathiane[1], how can I efficiently remove unreacted thiol byproducts without relying on column chromatography?A1: Unreacted thiols (γ-thioalcohols) are notorious for causing downstream transition-metal catalyst poisoning and malodorous contamination. While vacuum distillation is common, a highly efficient, self-validating chemical scavenging method utilizes heterogeneous metal oxides, specifically Lead(II) oxide (PbO)[2].
Causality: The choice of PbO is driven by thermodynamics; it reacts selectively with free thiols to form highly stable, insoluble lead thiolates[2]. The reaction converts the solid oxide phase into a solid thiolate phase, removing ions from the surface of the oxide and allowing the reaction to reach completion without introducing new soluble impurities into the organic phase[2].
Q2: When oxidizing 2-methyl-1,3-oxathiane to its sulfoxide (3-oxo-1,3-oxathiane) using NaIO₄, I frequently encounter the 3,3-dioxo (sulfone) byproduct[3]. How can I suppress or remove this over-oxidation impurity?A2: The oxidation of the sulfur atom in the oxathiane ring is highly sensitive to stoichiometry and temperature. While the first oxidation yields a mixture of axial and equatorial sulfoxides, excess oxidant or poor thermal control kinetically drives a second oxidation event, yielding the 3,3-dioxo derivative[3].
Causality: Once the sulfoxide is formed, the sulfur atom is less nucleophilic, but the sulfone formation remains competitive if the oxidant is not strictly limited. Because the 3,3-dioxo derivative is significantly more polar than the sulfoxide, it can be partitioned out via a stringent biphasic aqueous wash or isolated via silica gel chromatography. To suppress it entirely, strictly limit the oxidant to 1.05 equivalents and maintain the reaction at 0 °C.
Q3: In the deprotection of 2-methyl-1,3-oxathiane to regenerate the carbonyl compound using the Silver Salt-Iodine (AgNO₃/I₂) system[4], how do I clear the resulting metal sulfides and alkylated thioether byproducts?A3: The AgNO₃/I₂ system is highly effective for unmasking monothioacetals and dithioacetals under mild conditions[4].
Causality: The silver acts as a thiophilic Lewis acid, coordinating to the sulfur atom to weaken the C-S bond, while iodine facilitates the oxidative cleavage. However, this generates colloidal silver sulfide (Ag₂S) and unreacted iodine. The clearance protocol requires quenching with sodium thiosulfate to reduce I₂ to water-soluble iodide, followed by filtration through a tightly packed Celite pad to physically trap the colloidal Ag₂S, preventing it from bleeding into the organic extract.
II. Quantitative Data Summaries
Table 1: Efficiency of Thiol Scavenging Agents in 2-Methyl-1,3-Oxathiane Synthesis
Table 2: Product Distribution in the Oxidation of 2-Methyl-1,3-oxathiane (NaIO₄, 0 °C)
Oxidant Equivalents
3-Oxo (Sulfoxide) Yield
3,3-Dioxo (Sulfone) Yield
Unreacted Oxathiane
1.00
85%
5%
10%
1.05
92%
8%
<1%
| 2.50 | <5% | >90% | 0% |
III. Self-Validating Experimental Protocols & Workflows
Protocol A: Heterogeneous Thiol Scavenging via Lead Oxide
This protocol is designed to clear unreacted 3-mercapto-1-propanol from the crude oxathiane synthesis mixture.
Solvent Exchange: Concentrate the crude reaction mixture of 2-methyl-1,3-oxathiane and dissolve the residue in a non-polar solvent (e.g., cyclohexane or toluene).
Scavenger Addition: Add 1.5 molar equivalents of powdered Lead(II) oxide (PbO) relative to the estimated unreacted thiol concentration.
Heterogeneous Reaction: Stir vigorously at room temperature for 2 hours.
Self-Validating Cue: The vibrant yellow PbO powder will progressively turn into a pale/white insoluble mass, visually confirming the successful sequestration of the thiol into lead thiolate.
Clearance: Filter the suspension through a tightly packed Celite pad to remove the solid thiolate phase.
Isolation: Wash the pad with a small volume of cold cyclohexane and concentrate the filtrate in vacuo to yield the purified 2-methyl-1,3-oxathiane.
Workflow for the heterogeneous scavenging of unreacted thiols using lead oxide.
Protocol B: Silver/Iodine Mediated Deprotection and Byproduct Clearance
This protocol safely unmasks the carbonyl group while trapping toxic metal sulfides.
Activation: Dissolve the 2-methyl-1,3-oxathiane derivative in a mixture of acetone/water (9:1) and cool to 0 °C.
Deprotection: Add 2.0 equivalents of AgNO₃, followed immediately by 1.0 equivalent of I₂. Stir for 30 minutes.
Self-Validating Cue: The immediate formation of a dark, opaque precipitate indicates successful sulfur sequestration by the silver ions.
Self-Validating Cue: The reaction is fully quenched when the distinct brown/purple color of unreacted iodine completely dissipates, leaving a colorless solution suspended with dark solids.
Filtration: Filter the entire mixture through a Celite pad to trap the colloidal Ag₂S. Do not use standard filter paper, as colloidal silver sulfide will bleed through the pores.
Extraction: Extract the filtrate with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to isolate the unmasked carbonyl compound.
Deprotection pathway of 1,3-oxathianes and clearance of metal sulfide byproducts.
IV. References
Title : Synthesis, Structural Analysis and Reactivity of 1,3-Oxathiane Derivatives
Source : researchgate.net
URL :
Title : Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes
Source : tum.de
URL :
Title : Conformational Analysis. Part 29. Preparation and 1H and 13C NMR, FTIR, MS, and Crystallographic Conformational and Configurational Study of 3-Oxo-1,3-oxathiane and Its Monomethyl Derivatives.
Source : researchgate.net
URL :
Title : A Process for the Removal of Thiols from a Hydrocarbon Stream by a Heterogeneous Reaction with Lead Oxide
Source : researchgate.net
URL :
Technical Support Center: Optimizing 2-Methyl-1,3-Oxathiane Cleavage
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on robust protective group strategies.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
As researchers and drug development professionals, you rely on robust protective group strategies. 1,3-Oxathianes are highly stable mixed O,S-acetals used to protect carbonyl compounds (with the 2-methyl derivative specifically protecting acetaldehyde or functioning within a chiral auxiliary framework). While they offer excellent stability against basic conditions and mild acids, their deprotection can be notoriously stubborn.
This guide provides field-proven protocols, mechanistic causality, and troubleshooting decision trees to ensure high-yielding, chemoselective cleavage of 1,3-oxathiane groups.
Mechanistic Principles of Cleavage
To troubleshoot effectively, you must understand the causality of the cleavage. Due to the differential polarizability of oxygen and sulfur, oxathianes are cleaved by exploiting the high nucleophilicity of the sulfur atom.
The reaction is initiated by a "soft" electrophile (a thiophile, such as Hg²⁺, Ag⁺, or TMS⁺) that selectively coordinates to the sulfur atom. This coordination weakens the adjacent C–S bond, driving ring opening to form a transient oxonium ion. Subsequent nucleophilic attack by water (hydrolysis) collapses the intermediate, regenerating the carbonyl and releasing a mercaptoalkanol byproduct[1].
Mechanistic pathway of thiophile-mediated 1,3-oxathiane cleavage.
Reagent Selection Matrix
Selecting the right reagent is a balance of substrate sensitivity and kinetic requirements. Below is a quantitative summary of standard cleavage systems.
Reagent System
Equivalents
Solvent
Temp (°C)
Avg. Time (h)
Avg. Yield (%)
Causality / Best For
HgCl₂ / CaCO₃
2.2 - 2.5
MeCN/H₂O (4:1)
25 - 50
2 - 4
85 - 95
High thiophilicity; best for sterically hindered substrates[1].
TMSCl / NaI
10.0 - 20.0
CH₃CN
25 - 60
3 - 24
80 - 92
Generates TMSI in situ; green, metal-free mild deprotection[2].
AgNO₃ / NCS
2.0 - 3.0
MeCN/H₂O
25
1 - 2
80 - 90
Silver-assisted oxidative cleavage; balance of speed and mildness.
Ag / I₂
0.2 - 1.0
CH₂Cl₂/H₂O
25
1 - 3
85 - 98
Catalytic silver salt-iodine system; highly efficient and neutral[3].
Standard Operating Procedures (SOPs)
SOP 1: Metal-Free Cleavage using TMSCl / NaI
Causality: TMSCl and NaI react in acetonitrile to generate iodotrimethylsilane (TMSI) in situ. Acetonitrile is mechanistically critical here; the solvent's nitrogen atom coordinates to the silicon center, modulating its reactivity and preventing the over-reduction of the substrate that typically occurs in non-polar solvents[2].
Self-Validating Protocol:
Setup: In an oven-dried flask under nitrogen, dissolve 2-methyl-1,3-oxathiane (1.0 eq) in anhydrous CH₃CN (0.1 M).
Activation: Add NaI (10.0 eq) followed by dropwise addition of TMSCl (10.0 eq) at room temperature. Validation Check: The solution will immediately turn yellow/brown due to transient iodine species.
Hydrolysis: After 30 minutes of stirring, add 10 equivalents of H₂O to facilitate the hydrolysis of the oxonium intermediate.
Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). The starting oxathiane is UV-inactive but stains dark brown with KMnO₄.
Quenching: Once complete (typically 3–6 h), quench with saturated aqueous Na₂S₂O₃ to reduce any generated I₂, followed by saturated aqueous NaHCO₃ to neutralize HCl.
Isolation: Extract with Et₂O (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
SOP 2: Classical Cleavage using HgCl₂ / CaCO₃
Causality: Mercury(II) is a highly specific thiophile. Calcium carbonate is strictly required to scavenge the HCl byproduct generated during hydrolysis; without it, the released acid will cause epimerization of α-stereocenters or degrade acid-sensitive functional groups[1].
Self-Validating Protocol:
Setup: Dissolve the oxathiane (1.0 eq) in a 4:1 mixture of CH₃CN and H₂O (0.1 M).
Buffering: Suspend finely powdered CaCO₃ (2.5 eq) in the mixture and stir vigorously for 5 minutes.
Cleavage: Add HgCl₂ (2.2 eq) in one portion. Validation Check: A white precipitate (mercury-thiolate complex) will begin to form almost immediately, confirming active C-S bond cleavage.
Monitoring: Monitor by TLC. If the reaction stalls, heat to 50 °C.
Workup: Filter the heterogeneous mixture through a pad of Celite to remove the toxic mercury-thiolate salts. Wash the filter cake thoroughly with EtOAc.
Isolation: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry over Na₂SO₄ and concentrate.
Troubleshooting Guide & Decision Tree
Decision tree for troubleshooting 1,3-oxathiane deprotection issues.
Q: My cleavage reaction with HgCl₂ is stalling at exactly 50% conversion. What is the mechanistic cause, and how do I fix it?
A: Stalling in Hg(II)-mediated cleavage is almost always due to the sequestration of the active Hg²⁺ species by the cleaved mercaptoalkanol byproduct. Because the byproduct contains both a thiol and a hydroxyl group, it forms a highly stable, insoluble bidentate chelate with mercury. If you used exactly 1.0 equivalent of HgCl₂, the reaction will stall at 50% because the byproduct consumes the remaining mercury.
Fix: Always use a minimum of 2.2 to 2.5 equivalents of HgCl₂ to ensure enough free mercury remains to activate the rest of the starting material.
Q: I am observing epimerization at the alpha-position of my regenerated carbonyl. How can I prevent this?
A: Epimerization is caused by the acidic microenvironment generated during the hydrolysis step (release of HCl or HI).
Fix: If using the HgCl₂ method, ensure your CaCO₃ is finely powdered and well-suspended; consider switching to a more soluble, homogeneous buffer like 2,6-lutidine. Alternatively, switch to the metal-free TMSCl/NaI protocol[2], or use the highly neutral Ag-I₂ system[3].
Q: How do I completely remove mercury residues from my final product?
A: Mercury salts often bleed into the organic phase during extraction, contaminating downstream biological assays or transition-metal-catalyzed steps.
Fix: After the Celite filtration, wash the organic layer with a 10% aqueous solution of potassium iodide (KI). KI forms the highly water-soluble [HgI₄]²⁻ complex, which efficiently strips residual mercury from the organic phase into the aqueous waste.
Frequently Asked Questions (FAQs)
Q: Can I use oxidative methods like NBS if my molecule has an alkene?A: It is highly discouraged. NBS will likely result in bromohydrin formation or allylic bromination. For olefin-containing substrates, strictly adhere to non-oxidative thiophiles like the TMSCl/NaI system or buffered Hg(II) salts.
Q: Can I use Raney Nickel for this deprotection?A: While Raney Nickel is excellent for the desulfurization of dithianes, applying it to 1,3-oxathianes will cleave the C–S bond but will also reduce the C–O bond. This yields an ether or an alcohol rather than regenerating the desired carbonyl. It should not be used if the goal is carbonyl deprotection.
Q: Why is acetonitrile critical for the TMSCl/NaI protocol? Can I use DCM?A: Acetonitrile acts as more than just a solvent; the nitrogen atom coordinates to the silicon center of TMSCl, modulating its reactivity. In non-polar solvents like dichloromethane (DCM), the generated TMSI can cause over-reduction of the substrate (e.g., converting the carbonyl to a methylene group). Acetonitrile prevents this over-reduction, ensuring clean deprotection[2].
References
Greene's Protective Groups in Organic Synthesis: Fifth Edition
Source: ResearchGate
URL
Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN
Source: ChemRxiv
URL
Synthesis, Structural Analysis and Reactivity of 1,3-Oxathiane Derivatives
Source: ResearchGate
URL
Technical Support Center: Diastereoselective Synthesis of 2-Substituted-1,3-Oxathianes
Welcome to the technical support center for the synthesis of 2-substituted-1,3-oxathianes. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the diastereome...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-substituted-1,3-oxathianes. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the diastereomeric ratio of their reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: Stereocontrol at the C2 Position
The most common synthesis of 2-substituted-1,3-oxathianes involves the acid-catalyzed condensation of an aldehyde with a 3-mercaptopropan-1-ol derivative. This reaction creates a new stereocenter at the C2 position. When the 3-mercaptopropan-1-ol backbone is also chiral, a pair of diastereomers is formed. The challenge lies in controlling the reaction to favor the formation of one diastereomer over the other.
The stereochemical outcome is dictated by the interplay between kinetic and thermodynamic control.[1][2] The diastereomeric ratio (d.r.) is a critical parameter, especially in drug development, where different diastereomers can have vastly different pharmacological activities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 2-substituted-1,3-oxathianes.
Issue 1: My reaction yields a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio?
Answer: A 1:1 diastereomeric ratio suggests that the reaction is either under poor stereocontrol or that the two diastereomers have very similar thermodynamic stabilities under the reaction conditions. To improve the ratio, you must push the reaction toward either kinetic or thermodynamic control.
Core Concept: Kinetic vs. Thermodynamic Control
Kinetic Control: Favors the product that is formed faster. This pathway has a lower activation energy. Kinetic control is typically achieved at low temperatures with short reaction times, using conditions that make the reaction irreversible.[2]
Thermodynamic Control: Favors the product that is more stable. This pathway leads to the lowest energy product. Thermodynamic control is achieved by using conditions that allow the reaction to be reversible, enabling the initial products to equilibrate to the most stable diastereomer. This usually involves higher temperatures and longer reaction times.[1][3]
The acid-catalyzed formation of 1,3-oxathianes is reversible, which allows for thermodynamic equilibration.[4] The key is to select conditions that distinctly favor one regime over the other.
Strategy A: Pushing for Thermodynamic Control
This strategy aims to allow the initially formed mixture of diastereomers to equilibrate to the most stable product.
Step-by-Step Protocol:
Catalyst Selection: Use a Brønsted acid such as p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄). These are effective at promoting the necessary ring-opening and closing for equilibration.[1][4]
Solvent Choice: Employ a non-polar solvent like toluene or benzene. These solvents facilitate the removal of water via a Dean-Stark apparatus, which drives the reaction to completion while still allowing for equilibration.
Temperature and Time: Increase the reaction temperature (e.g., reflux in toluene) and extend the reaction time. Monitor the diastereomeric ratio over time using ¹H NMR or HPLC. The ratio should plateau when thermodynamic equilibrium is reached.
Causality: At higher temperatures, the diastereomers have enough energy to overcome the activation barrier for the reverse reaction (hydrolysis back to the aldehyde and mercaptoalcohol). The acid catalyst facilitates this process. Over time, the system will settle into an equilibrium that reflects the relative Gibbs free energies of the two diastereomers. The major diastereomer will be the one that minimizes unfavorable steric interactions. Typically, this is the isomer with the C2 substituent in the equatorial position to avoid 1,3-diaxial interactions.[5]
Issue 2: I've tried thermodynamic conditions, but the diastereoselectivity is still poor. What's next?
Answer: If thermodynamic control does not provide a satisfactory diastereomeric ratio, it implies that the energy difference between the two diastereomers is small. In this case, the best approach is to target the kinetically favored product.
Strategy B: Pushing for Kinetic Control
This strategy aims to form the product that is generated fastest and prevent it from equilibrating.
Step-by-Step Protocol:
Catalyst Selection: Switch to a Lewis acid catalyst. Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), or indium(III) chloride (InCl₃) can be highly effective at low temperatures and may offer different transition state geometries compared to Brønsted acids.[6][7] They strongly activate the aldehyde carbonyl for the initial nucleophilic attack.
Solvent Choice: Use a more polar, aprotic solvent like dichloromethane (DCM) or acetonitrile. The polarity of the solvent can influence the energy of the transition states and thus the kinetic selectivity.[6][8]
Temperature and Time: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). At these temperatures, the reverse reaction is often too slow to occur, effectively "trapping" the kinetic product ratio.[2] Reaction times should be kept as short as possible.
Causality: At low temperatures, the system has insufficient energy to overcome the activation barrier for the reverse reaction, making the cyclization effectively irreversible. The product ratio is therefore determined by the relative rates of formation of the two diastereomeric transition states. The diastereoselectivity will depend on the facial selectivity of the nucleophilic attack of the thiol or hydroxyl group on the Lewis acid-activated aldehyde.
Issue 3: How does the choice of aldehyde affect the diastereomeric ratio?
Answer: The steric and electronic properties of the substituent on the aldehyde play a significant role in determining the diastereomeric ratio, particularly under kinetic control.
Steric Bulk: Aldehydes with bulky substituents (e.g., isobutyraldehyde vs. acetaldehyde) will experience greater steric hindrance in the transition state. This can amplify the energy difference between the two competing pathways, often leading to higher diastereoselectivity as the nucleophile preferentially attacks from the less hindered face.[9]
Electronic Effects: Electron-withdrawing groups on an aromatic aldehyde can increase its reactivity but may also influence the geometry of the transition state.
Practical Advice: If you are getting poor selectivity with a small, unbranched aldehyde, consider if your synthetic route allows for the use of an aldehyde with a bulkier group. This can be a simple way to enhance facial selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the typical chair conformation of a 2-substituted-1,3-oxathiane?
A1: 1,3-Oxathianes, like 1,3-dioxanes, exist predominantly in a chair conformation.[4][5] Due to the longer C-S bonds compared to C-O bonds, the ring is slightly more puckered on the oxygen side. For a 2-substituted derivative, there are two possible chair conformers: one with the substituent in an axial position and one with it in an equatorial position. The equatorial conformation is generally more stable for bulky alkyl groups to avoid steric clashes with the axial hydrogens at C4 and C6.[5]
Q2: What is the anomeric effect and how does it apply to 1,3-oxathianes?
A2: The anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to prefer an axial orientation, even if it is sterically disfavored. This is due to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (oxygen or sulfur) and the antibonding (σ*) orbital of the C2-substituent bond.[10] In 1,3-oxathianes, both the oxygen and sulfur atoms can participate in this effect, potentially influencing the conformational equilibrium and the thermodynamic product ratio.
Q3: Can I switch the major diastereomer from the thermodynamic product to the kinetic product?
A3: Yes, this is often possible. By systematically changing the reaction conditions from high temperature and long reaction times (thermodynamic) to low temperature and short reaction times (kinetic), you can often invert the major product.[11] This is a powerful strategy if the desired diastereomer is the less stable, kinetically favored one.
Q4: How can I monitor the reaction to determine if it's under kinetic or thermodynamic control?
A4: Take aliquots from the reaction mixture at different time points and analyze the diastereomeric ratio (d.r.).
If the d.r. changes over time and eventually stabilizes, the reaction is likely reaching thermodynamic equilibrium.[1]
If the d.r. remains constant throughout the reaction, the reaction is under kinetic control.[6]
Data & Protocols
Table 1: Influence of Reaction Parameters on Diastereoselectivity
Parameter
Condition
Expected Outcome
Rationale
Temperature
Low (-78°C to 0°C)
Favors Kinetic Product
The reverse reaction is slow; the product ratio is determined by reaction rates.[2]
High (Reflux)
Favors Thermodynamic Product
Allows for equilibration to the most stable diastereomer.[1]
Catalyst
Brønsted Acid (e.g., PTSA)
Favors Thermodynamic Control
Efficiently catalyzes both forward and reverse reactions, promoting equilibration.[4][12]
Lewis Acid (e.g., TMSOTf, InCl₃)
Favors Kinetic Control
Strong activation at low temperatures can make the reaction irreversible.[6][7]
Solvent Polarity
Non-polar (e.g., Toluene)
Can increase selectivity; favors thermodynamic control with water removal.
Solvent can influence transition state energies and equilibration.[6][8]
Polar Aprotic (e.g., DCM)
Often used for kinetic control at low temperatures.
Solvates intermediates and ions differently, affecting kinetic pathways.[13]
Reaction Time
Short
Favors Kinetic Product
The reaction is stopped before significant equilibration can occur.[1]
Long
Favors Thermodynamic Product
Ensures the system has sufficient time to reach equilibrium.[1]
Protocol 1: Maximizing the Thermodynamic Product
This protocol is designed to produce the more stable diastereomer through equilibration.
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the 3-mercaptopropan-1-ol derivative (1.0 eq) and the aldehyde (1.05 eq) in toluene (approx. 0.2 M).
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.02 eq).
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
Monitoring: Continue refluxing for 4-12 hours. Monitor the reaction progress and diastereomeric ratio by taking small aliquots for NMR or LC-MS analysis. The reaction is complete when the d.r. remains constant over a 2-hour period.
Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Maximizing the Kinetic Product
This protocol is designed to form the faster-forming diastereomer under non-equilibrating conditions.
Setup: To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add the 3-mercaptopropan-1-ol derivative (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Aldehyde Addition: Add the aldehyde (1.05 eq) to the cooled solution.
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.2 eq) dropwise.
Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC.
Quenching: Quench the reaction at low temperature by adding a pre-cooled saturated aqueous NaHCO₃ solution or triethylamine.
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product immediately by flash column chromatography.
Visualizing Key Concepts
Reaction Mechanism and Stereochemical Choice
Caption: General reaction pathway for 1,3-oxathiane formation.
Logic for Troubleshooting Diastereoselectivity
Caption: Decision workflow for optimizing the diastereomeric ratio.
References
Eliel, E. L., & Morris-Natschke, S. (1984). Asymmetric syntheses based on 1,3-oxathianes. 1. Scope of the reaction. Journal of the American Chemical Society, 106(10), 2937–2942.
Bennett, C. S., & Galan, M. C. (2018). Halogen Atom Participation in Guiding the Stereochemical Outcomes of Acetal Substitution Reactions.
Pihlaja, K., & Teinonen, K. J. (1971). Synthesis and Stereochemistry of Some New 1,3-Oxathiane Derivatives. Acta Chemica Scandinavica, 25, 323-333.
Abreu, A. S., et al. (2001). Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. Organic Letters, 3(16), 2535-2538.
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution.
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
MacCoss, M., & DeJesus, R. K. (2018). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. The Journal of Organic Chemistry, 83(15), 8234-8246.
Müller, T. (2018). Thermodynamic versus kinetic control in substituent redistribution reactions of silylium ions steered by the counteranion. Chemical Science, 9(21), 4845-4854.
Yang, X. F., Mague, J. T., & Li, C. J. (2001). Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans and Thiacyclohexanes via Indium Trichloride Mediated Cyclizations. The Journal of Organic Chemistry, 66(3), 739-747.
Hoye, T. R., & Dvornikovs, V. (2005). a) Effects of solvent polarity on the ratio of products 18, 18‐H2, and...
Eliel, E. L., Koskimies, J. K., & Lohri, B. (1978). Asymmetric synthesis based on 1,3-oxathianes. 4. Mechanism of asymmetric induction in the reactions of oxathianyl ketones. Journal of the American Chemical Society, 100(5), 1614–1616.
Simon, R. C., et al. (2020). Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols.
Wang, J., & Zhao, Y. (2012). Solvent effects on isomerization and spectral properties of photochromic-switching diarythene derivatives in polar and apolar solutions. The Journal of Chemical Physics, 136(4), 044508.
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes.
Graczyk, P. P., & Mikołajczyk, M. (1994). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important?. The Journal of Organic Chemistry, 59(18), 5340-5347.
da Silva, A. D., et al. (2011). Diastereoselective synthesis of substituted 2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. Journal of the Brazilian Chemical Society, 22(12), 2349-2357.
Iacob, C., et al. (2003).
Zheng, C., & Wang, Q. (2022). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control.
Yavari, I., et al. (2009). Diastereoselective synthesis of fused[1][14]thiazolo[1][14]oxazins and[1][14]oxazino[2,3-b][1][14]benzothiazoles. Molecular Diversity, 13(4), 439-443.
Spanget-Larsen, J. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Molecules, 28(24), 8049.
Eliel, E. L., & Morris-Natschke, S. (1984). Asymmetric syntheses based on 1,3-oxathianes. 1. Scope of the reaction. Journal of the American Chemical Society, 106(10), 2937-2942.
O'Hagan, D. (n.d.).
Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1058-1066.
Farinola, G. M., & Martinelli, C. (2022). Sustainable protocols for direct CH bond arylation of (hetero)arenes. Green Chemistry, 24(5), 1809-1894.
BenchChem. (2025). Addressing Low Diastereoselectivity in Tetrahydropyridine Synthesis.
Wang, H., et al. (2022). Chemoselective and Diastereoselective Synthesis of C-Aryl Nucleoside Analogues by Nickel-Catalyzed Cross-Coupling of Furanosyl Acetates with Aryl Iodides.
Putatunda, S., & Chakraborty, A. (2015). Synthesis of 2-amino-4H-1,3-oxazines and 2-amino-4H-1,3-thiazines through a Yb(OTf)3-assisted, acid-catalyzed one-pot cyclocondensation reaction. Tetrahedron Letters, 56(39), 5326-5329.
Slavchov, R. I., et al. (2023). Effect of the solvent quadrupole moment on the dimerization equilibria of polar species in non-polar liquids. The Journal of Chemical Physics, 158(22), 224503.
Chiacchio, U., et al. (2020). Product Selectivity Control in the Brønsted Acid-Mediated Reactions with 2-Alkynylanilines. Molecules, 25(21), 5038.
The Levin Group. (n.d.).
Bull, J. A., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2326-2331.
Niu, H. Y., et al. (2013). Brønsted acid catalyzed synthesis of 1,3-di(2-quinolyl)propane derivatives via tandem C(sp3)–H functionalization. Tetrahedron, 69(27-28), 5644-5648.
Moody, C. J. (2024). Benzo[d][1][14]oxathiole-2-thione. Molbank, 2024(3), M1891.
A Comparative Analysis of 2-Methyl-1,3-oxathiane and 1,3-dithianes as Carbonyl Protecting Groups
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The carbonyl group, with its inherent electrophilicity, often requires temporary m...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The carbonyl group, with its inherent electrophilicity, often requires temporary masking to allow for selective transformations elsewhere in a molecule. Among the arsenal of protecting groups available to the synthetic chemist, sulfur-containing acetals have proven to be particularly robust and versatile. This guide provides an in-depth technical comparison of two such groups: the classic 1,3-dithiane and the less ubiquitous but strategically valuable 2-methyl-1,3-oxathiane.
Introduction: The Enduring Utility of Thioacetals
Thioacetals, in general, offer a significant stability advantage over their oxygen-based counterparts (acetals and ketals), particularly under acidic conditions.[1] This enhanced stability is attributed to the lower basicity of sulfur and its reduced ability to donate electron density to the adjacent carbon, making the C-S bond less susceptible to cleavage. 1,3-Dithianes, derived from the reaction of a carbonyl compound with 1,3-propanedithiol, are the most well-established and widely utilized thioacetal protecting groups.[2] Their remarkable stability to both acidic and basic conditions, coupled with their unique ability to undergo "umpolung" reactivity, has cemented their place in the synthetic chemist's toolbox.[3][4]
The 2-methyl-1,3-oxathiane, formed from a carbonyl compound and 3-mercapto-1-propanol, represents a hybrid of an acetal and a thioacetal. This structural nuance introduces a subtle yet significant asymmetry in its chemical properties, offering a different set of advantages and disadvantages compared to the symmetrically substituted 1,3-dithiane. This guide will explore these differences in detail, providing researchers, scientists, and drug development professionals with the critical information needed to make an informed choice for their specific synthetic challenges.
Formation: A Tale of Two Thiols
The formation of both 1,3-dithianes and 2-methyl-1,3-oxathianes proceeds via an acid-catalyzed reaction between a carbonyl compound and the corresponding di-functional thiol or mercaptoalcohol.
1,3-Dithianes: The protection of aldehydes and ketones as 1,3-dithianes is a high-yielding and generally straightforward process.[5] The reaction is typically carried out in the presence of a Lewis or Brønsted acid catalyst.[1]
2-Methyl-1,3-oxathianes: The formation of 2-methyl-1,3-oxathianes follows a similar principle, utilizing 3-mercapto-1-propanol as the difunctional starting material.[6][7] The reaction of acetaldehyde with 3-sulfanylhexan-1-ol has been identified as the origin of 2-methyl-4-propyl-1,3-oxathiane, a key aroma compound in passion fruit.[8][9] This natural occurrence underscores the facility of this transformation.
Experimental Protocol: Formation of a 1,3-Dithiane
Combine the aldehyde, 3-mercapto-1-propanol, and a catalytic amount of p-toluenesulfonic acid in toluene.
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
Continue heating until no more water is collected.
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by distillation or column chromatography.
Stability: A Key Differentiator
The primary reason for choosing a protecting group is its ability to withstand a range of reaction conditions. It is in this regard that 1,3-dithianes and 2-methyl-1,3-oxathianes exhibit their most significant differences.
1,3-Dithianes: The C-S bonds of the dithiane ring are highly resistant to both acidic and basic hydrolysis.[1][11] This makes them exceptionally robust protecting groups, compatible with a wide array of reagents, including strong bases, nucleophiles, and many reducing and oxidizing agents that do not specifically target sulfur.
2-Methyl-1,3-oxathianes: The presence of an oxygen atom in the ring renders the 2-methyl-1,3-oxathiane more susceptible to acidic hydrolysis compared to its dithiane counterpart. The mechanism of acid-catalyzed cleavage of the C-O bond is analogous to that of a standard acetal. However, it is generally more stable than a simple dioxolane or dioxane due to the presence of the sulfur atom. The stability of acetal-type protecting groups is influenced by the electronic nature of the substituents.[12]
Table 1: Comparative Stability of Carbonyl Protecting Groups
This differential stability can be exploited in synthetic strategies where selective deprotection is required. For instance, a 2-methyl-1,3-oxathiane could potentially be cleaved under acidic conditions while a 1,3-dithiane in the same molecule remains intact.
Deprotection: Regenerating the Carbonyl
The ease and selectivity of deprotection are as crucial as the stability of the protecting group itself. A variety of methods have been developed for the cleavage of 1,3-dithianes, while the deprotection of 2-methyl-1,3-oxathianes, though less explored, can be inferred from the chemistry of related structures.
Deprotection of 1,3-Dithianes: The robust nature of the 1,3-dithiane ring necessitates specific and often oxidative or electrophilic conditions for its removal. Common methods include:
Mercuric Salts: The classic method involves the use of mercury(II) chloride or oxide in the presence of a carbonate base.[14][15] However, the toxicity of mercury has led to the development of alternative methods.
Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS), ceric ammonium nitrate (CAN), or a combination of hydrogen peroxide and a catalyst can effectively cleave the dithiane.[16][17]
Alkylation: Treatment with methyl iodide followed by hydrolysis can also effect deprotection.[16]
DDQ: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) provides a mild oxidative deprotection method.[18][19]
Deprotection of 2-Methyl-1,3-oxathianes: Given the presence of the more labile C-O bond, 2-methyl-1,3-oxathianes are expected to be deprotected under milder acidic conditions than 1,3-dithianes. Standard aqueous acid hydrolysis, perhaps with gentle heating, should be sufficient to regenerate the carbonyl group. This represents a significant advantage in terms of orthogonality and the avoidance of harsh or toxic reagents.
Experimental Protocol: Deprotection of a 1,3-Dithiane using Hydrogen Peroxide and Iodine
Materials:
1,3-Dithiane derivative (1.0 equiv)
30% Aqueous hydrogen peroxide
Iodine (5 mol%)
Sodium dodecyl sulfate (SDS)
Water
Procedure:
To a solution of the 1,3-dithiane in water containing sodium dodecyl sulfate, add iodine followed by 30% aqueous hydrogen peroxide.[16][17]
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
Quench the reaction with an aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the resulting carbonyl compound by column chromatography.
Umpolung Reactivity: The Unique Advantage of 1,3-Dithianes
A defining feature of 1,3-dithianes that is not shared by 2-methyl-1,3-oxathianes is their ability to undergo "umpolung" or polarity inversion.[3][20] The protons on the carbon atom between the two sulfur atoms (the C2 position) are significantly more acidic (pKa ≈ 31) than a typical methylene proton.[15] This allows for deprotonation with a strong base, such as n-butyllithium, to generate a stabilized carbanion.[21] This carbanion serves as a nucleophilic acyl anion equivalent, which can react with a variety of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds.[4] This powerful synthetic strategy, known as the Corey-Seebach reaction, allows for the formation of carbon-carbon bonds that would be otherwise difficult to achieve.[15]
The corresponding proton on the C2 position of a 2-methyl-1,3-oxathiane is not sufficiently acidic to be readily removed by common bases, precluding its use in umpolung chemistry.
Figure 1: General workflow of umpolung reactivity using 1,3-dithiane.
Conclusion: Strategic Selection for Synthetic Success
The choice between a 2-methyl-1,3-oxathiane and a 1,3-dithiane as a carbonyl protecting group is a strategic one, dictated by the specific demands of the synthetic route.
Choose 1,3-Dithiane when:
Maximum stability to a wide range of acidic and basic conditions is required.
The unique reactivity of an acyl anion equivalent is needed for carbon-carbon bond formation (umpolung).
The synthetic route can accommodate the often harsher conditions required for deprotection.
Choose 2-Methyl-1,3-oxathiane when:
Milder deprotection conditions are desired, particularly when acid-sensitive functional groups are present elsewhere in the molecule.
Orthogonality with other protecting groups, such as 1,3-dithianes, is necessary.
Umpolung reactivity is not required.
By understanding the distinct chemical personalities of these two protecting groups, the synthetic chemist can navigate the complexities of modern organic synthesis with greater precision and efficiency. The 1,3-dithiane remains the workhorse for robust protection and umpolung strategies, while the 2-methyl-1,3-oxathiane offers a valuable alternative when milder deprotection is a key consideration.
References
Jin, Y.-S., et al. (2010). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Journal of the Chinese Chemical Society, 57(3A), 468-472. Available at: [Link]
Gholizadeh, M., et al. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Molecules, 8(8), 614-618. Available at: [Link]
Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]
Organic Chemistry Portal. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Retrieved from [Link]
Tanemura, K., et al. (2004). Deprotection of 1,3-Dithianes by 2,3-Dichloro-5,6-dicyano-p-benzoquinone(DDQ). Journal of the Chemical Society, Perkin Transactions 1, (2), 309-311. Available at: [Link]
Molview. (n.d.). Synthesis of 1,3-dithianes. UMPOLUNG reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
Google Patents. (n.d.). WO2011040131A1 - Process for producing 3-mercapto-1-propanol.
ResearchGate. (n.d.). Synthetic Methods for the Preparation of 1,3-Propanediol. Retrieved from [Link]
Scribd. (n.d.). Synthesis and Reactions of 1,3-Dithiane. Retrieved from [Link]
Nakata, M. (n.d.). 1,3-Dithianes are versatile intermediates in organic synthesis. Science of Synthesis.
Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]
YouTube. (2023, November 3). Synthesis of Aldehydes & Ketones from 1,3- Dithiane|In Hind#chemistry. Retrieved from [Link]
YouTube. (2023, March 27). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Photo Removal of Protecting Groups: 1,3-Dithiane Conversion into Carbonyl Group. Mechanistic Aspects. Retrieved from [Link]
LookChem. (n.d.). Cas 19721-22-3,3-MERCAPTO-1-PROPANOL. Retrieved from [Link]
PubMed. (2009, January 15). A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit. Retrieved from [Link]
Factory Chemistry. (n.d.). 3-mercapto-1-propanol CAS 19721-22-3. Retrieved from [Link]
Organic Syntheses. (n.d.). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Retrieved from [Link]
ResearchGate. (n.d.). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Retrieved from [Link]
University of Windsor. (n.d.). The role of 1,3-dithianes in natural product synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]
University of Glasgow. (n.d.). Synthesis and Chemistry of 1,4-Oxathianes and 1,4-oxathian-3-ones. Retrieved from [Link]
ACS Publications. (2018, October 17). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, Structural Analysis and Reactivity of 1,3-Oxathiane Derivatives. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Perfumer & Flavorist. (2011, March 21). Flavor Bites: 2-Methyl-4-propyl-1,3-oxathiane. Retrieved from [Link]
FooDB. (2010, April 8). Showing Compound (+)-cis-2-Methyl-4-propyl-1,3-oxathiane (FDB008191). Retrieved from [Link]
Beilstein Journals. (2019, March 21). Tuning the stability of alkoxyisopropyl protection groups. Retrieved from [Link]
MDPI. (2003, August 15). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Retrieved from [Link]
comparative study of 1,3-oxathianes and 1,3-dithianes in asymmetric synthesis
Executive Summary The concept of Umpolung (polarity reversal), famously popularized by the Corey-Seebach reaction, fundamentally altered retrosynthetic analysis by allowing carbonyl carbons to act as nucleophiles. In the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The concept of Umpolung (polarity reversal), famously popularized by the Corey-Seebach reaction, fundamentally altered retrosynthetic analysis by allowing carbonyl carbons to act as nucleophiles. In the realm of asymmetric synthesis, achieving high stereocontrol during these Umpolung additions is critical for drug development and natural product synthesis[1].
This guide provides an in-depth comparative analysis of two premier acyl anion equivalents: 1,3-dithianes and 1,3-oxathianes . While both stabilize the adjacent carbanion at the C2 position, their structural symmetry dictates entirely different approaches to asymmetric induction. 1,3-Dithianes are symmetric and rely on external chiral environments (catalysts or chiral electrophiles)[2], whereas 1,3-oxathianes possess inherent asymmetry, allowing them to function as highly effective, self-contained chiral auxiliaries[3].
Mechanistic Foundations: Umpolung and Stereocontrol
1,3-Dithianes: Symmetric Achiral Nucleophiles
1,3-Dithianes are symmetric S,S-acetals. Deprotonation at C2 (pKa ~ 31) by strong bases like n-butyllithium generates a highly stable carbanion. The stability is attributed to the polarizability of the sulfur atoms and the stabilization of the negative charge. Because the parent 1,3-dithiane is achiral (C2v symmetry), asymmetric synthesis requires an external source of chirality. This is typically achieved via transition-metal catalysis (e.g., chiral Palladium complexes)[2] or by attacking a chiral electrophile (e.g., chiral N-phosphonyl imines)[4].
1,3-Oxathianes: Asymmetric Chiral Auxiliaries
1,3-Oxathianes are asymmetric O,S-acetals. The substitution of one sulfur atom with oxygen introduces a hard Lewis basic site and alters the conformational energy landscape of the ring[5]. The C2 proton is less acidic than in dithianes, often requiring sec-butyllithium for efficient deprotonation. When synthesized from chiral pool terpenes (such as (+)-pulegone), the resulting 1,3-oxathianes possess a rigid chair conformation with bulky substituents. This internal chirality allows them to act as chiral auxiliaries, dictating the stereochemical outcome of subsequent reactions through highly ordered, chelation-controlled transition states[3].
Caption: Conceptual pathways for asymmetric induction using 1,3-dithianes versus 1,3-oxathianes.
Comparative Performance & Quantitative Data
The following table synthesizes the operational and performance differences between the two Umpolung strategies based on established literature[3],[2],[4].
Feature
1,3-Oxathianes
1,3-Dithianes
Reagent Symmetry
Asymmetric (C1 or Cs)
Symmetric (C2v)
Primary Role in Asymmetry
Chiral Auxiliary (Internal Chirality)
Achiral Nucleophile (External Chirality)
Lithiation Conditions
sec-BuLi or n-BuLi/TMEDA, THF, -78 °C
n-BuLi, THF, -78 °C
Stereocontrol Mechanism
Chelation control (Cram's rule) via ring oxygen
Chiral ligands (e.g., BenzP*) or Chiral electrophiles
Typical Enantiomeric/Diastereomeric Excess
> 95% ee (Tertiary alcohols)
Up to 96% ee (Allylic alkylation) / >99:1 dr (Imine addition)
Deprotection Conditions
NCS, AgNO3, aqueous MeCN
Periodic acid, or Hg(ClO4)2, or MeI/CaCO3
Case Study 1: 1,3-Oxathianes as Chiral Auxiliaries (Eliel's Methodology)
Ernest L. Eliel pioneered the use of chiral 1,3-oxathianes for the asymmetric synthesis of tertiary
α
-hydroxy aldehydes and carbinols[3].
Causality of Stereocontrol: The remarkable enantiomeric excess (>95%) achieved in these reactions is driven by chelation control . When a 2-acyl-1,3-oxathiane reacts with a Grignard reagent, the magnesium ion coordinates simultaneously to the oxathiane ring oxygen and the exocyclic carbonyl oxygen. This rigid, bidentate chelate locks the molecular conformation. Consequently, the nucleophile is forced to attack the carbonyl carbon from the less sterically hindered equatorial face, resulting in near-perfect diastereoselectivity.
Protocol 1: Synthesis of Chiral Tertiary Alcohols via 2-Acyl-1,3-oxathiane
Self-Validating System: The formation of the rigid chelate is highly sensitive to solvent; coordinating solvents like THF are required to stabilize the Grignard reagent before chelation transfer.
Lithiation & Acylation: Dissolve the chiral 1,3-oxathiane (derived from (+)-pulegone) in dry THF under Argon. Cool to -78 °C. Add sec-BuLi (1.1 eq) dropwise. Stir for 1.5 h. Add the target aldehyde (
R1CHO
) and allow to warm to room temperature. Monitor by TLC until the oxathiane is consumed. Isolate the carbinol and subject it to Swern oxidation to yield the 2-acyl-1,3-oxathiane.
Asymmetric Grignard Addition: Dissolve the 2-acyl-1,3-oxathiane in dry THF at -78 °C. Slowly add the Grignard reagent (
R2MgX
, 1.5 eq). Crucial Step: Maintain at -78 °C for 2 h to ensure complete chelation-controlled equatorial attack.
Quench & Verification: Quench with saturated aqueous
NH4Cl
. Extract with diethyl ether. Validation: Analyze the crude mixture via
1H
-NMR; the diastereomeric ratio should exceed 95:5.
Auxiliary Cleavage: Dissolve the purified adduct in
CH3CN/H2O
(4:1). Add N-chlorosuccinimide (NCS) and
AgNO3
. Stir at room temperature for 15 mins. Extract and purify to isolate the enantiopure tertiary
α
-hydroxy aldehyde[3].
Caption: Experimental workflow for Eliel's oxathiane-mediated asymmetric synthesis.
Case Study 2: 1,3-Dithianes in Catalytic Asymmetric Umpolung
Because 1,3-dithianes lack internal chirality, modern methodologies pair them with chiral electrophiles or transition metal catalysts. A breakthrough application is the asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines to synthesize
α
-amino 1,3-dithianes[4]. Alternatively, they serve as acyl anion equivalents in Pd-catalyzed asymmetric allylic substitutions[2].
Causality of Stereocontrol: In the reaction with N-phosphonyl imines, the bulky N-phosphonyl group provides immense steric shielding. When the 2-lithio-1,3-dithiane approaches, the lithium ion coordinates with the phosphoryl oxygen, directing the nucleophilic attack strictly to one face (Re or Si) of the imine double bond, yielding diastereoselectivities of >99:1[4].
Protocol 2: Diastereoselective Addition of 2-Lithio-1,3-dithiane to Chiral Imines
Self-Validating System: The rate of imine addition is the critical variable. Rapid addition causes localized heating, disrupting the highly ordered transition state and degrading the dr.
Lithiation: Dissolve 1,3-dithiane (1.2 eq) in anhydrous THF under Argon. Cool to -78 °C. Add n-BuLi (1.2 eq) dropwise. Stir for 2 h to ensure complete formation of the 2-lithio-1,3-dithiane.
Asymmetric Addition: Prepare a solution of the chiral N-phosphonyl imine (1.0 eq) in dry THF. Crucial Step: Add this solution to the lithiated dithiane via a syringe pump over 30 minutes at -78 °C. Stir for an additional 12 h at -78 °C.
Quench & GAP Purification: Quench the reaction with water at -78 °C, then allow it to warm to room temperature. Extract with EtOAc and concentrate. Validation: Purify via Group-Assistant-Purification (GAP) by washing the crude solid with a hexane/EtOAc mixture. This avoids epimerization on silica gel and yields the pure
α
-amino 1,3-dithiane[4].
Conclusion & Selection Matrix
When designing an asymmetric synthesis involving an acyl anion equivalent:
Choose 1,3-Oxathianes when you need to construct complex, highly substituted stereocenters (like tertiary alcohols) where external catalysts fail to provide sufficient facial discrimination. The built-in chelation control offers unparalleled predictability[3].
Choose 1,3-Dithianes when you are utilizing modern catalytic asymmetric methods (e.g., Pd-catalysis)[2] or when coupling with an already-chiral electrophile[4]. Their symmetric nature makes them highly atom-economical and easier to source/synthesize than chiral pool-derived oxathianes.
References
Lynch, J. E., & Eliel, E. L. "Asymmetric syntheses based on 1,3-oxathianes. 2. Synthesis of chiral tertiary .alpha.-hydroxy aldehydes, .alpha.-hydroxy acids, glycols, and carbinols in high enantiomeric purity." Journal of the American Chemical Society. 3
Yus, M., Nájera, C., & Foubelo, F. "The role of 1,3-dithianes in natural product synthesis." Tetrahedron. 1
Wang, Y., et al. "1,3-Dithianes as Acyl Anion Equivalents in Pd-Catalyzed Asymmetric Allylic Substitution." Organic Letters.2
Chen, Z., et al. "Asymmetric Synthesis of
α
-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imine-based Umpolung Reaction." PMC / NIH. 4
Pasanen, P., et al. "Synthesis and Stereochemistry of Some New 1,3-Oxathiane Derivatives." Tetrahedron / ResearchGate. 5
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Validation of Analytical Methods for the Quantification of 2-Methyl-1,3-oxathiane
Chemical Context & Analytical Challenges
2-Methyl-1,3-oxathiane (C₅H₁₀OS, exact mass 118.0452 Da) is a saturated, six-membered heterocyclic organosulfur compound[1]. Structurally, it features a non-planar, chair-like conformation with an oxygen atom at position 1 and a sulfur atom at position 3[2]. This geometry gives rise to distinct cis and trans stereoisomers, which exhibit significantly different biological and olfactory properties[2].
Historically quantified in flavor chemistry for its potent passion-fruit and alliaceous notes in fermented beverages[3], recent high-resolution metabolomic studies have also identified 2-methyl-1,3-oxathiane as a critical biomarker candidate. It has been detected in human tear fluid for predicting Dry Eye Disease[4] and quantified in single-cell profiling of plant metabolomes[5].
The Analytical Challenge:
Quantifying this compound requires overcoming three primary hurdles:
Trace Concentrations: Often present at sub-µg/L levels, demanding extreme detector sensitivity.
Oxidation Risk: The sulfur atom in the oxathiane ring is highly reactive and readily undergoes oxidation to form sulfoxides or sulfones[2][6].
Matrix Interference: In complex biological fluids or fruit wines, isobaric compounds can mask the target analyte, necessitating high-resolution separation.
Platform Comparison: GC-qMS vs. GC-Orbitrap-MS vs. CE-MS
To establish a self-validating analytical system, the choice of platform must align with the sample matrix. Below is an objective performance comparison of the three leading methodologies.
Analytical Platform
Separation Mechanism
Ionization & Detection
Matrix Suitability
LOD / LOQ Range
Key Advantage
GC-qMS
Boiling point & polarity
Electron Ionization (EI), Unit Mass
Moderate (Standard food/fragrance)
0.1 - 1.0 µg/L
Industry standard; robust spectral libraries.
GC-Orbitrap-MS
Boiling point & polarity
EI, High-Resolution Accurate Mass (HRAM)
High (Complex bio-fluids, fermented wine)
0.01 - 0.1 µg/L
Resolves isobaric interferences via exact mass[3].
Understanding the ionization and fragmentation behavior of 2-methyl-1,3-oxathiane is critical for selecting the correct quantitation ions. Under standard 70 eV Electron Ionization (EI), the molecule undergoes specific cleavage pathways.
Caption: Mechanistic fragmentation pathway of 2-Methyl-1,3-oxathiane under Electron Ionization (EI).
To reliably capture these ions without matrix suppression, a rigorous, self-validating extraction and separation workflow must be employed.
Caption: End-to-end analytical workflow for the extraction, separation, and quantification of 1,3-oxathianes.
Self-Validating Experimental Protocols
A protocol is only as trustworthy as its internal controls. The following step-by-step methodology for GC-Orbitrap-MS is designed as a self-validating system, ensuring that any physical or chemical losses are mathematically normalized.
Step 1: Matrix Modification. Transfer 5.0 mL of the sample (e.g., biofluid or wine) into a 20 mL headspace vial. Add 1.5 g of NaCl.
Causality: The addition of NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of the hydrophobic 2-methyl-1,3-oxathiane decreases, thermodynamically driving the analyte into the headspace.
Step 2: Internal Standardization. Spike the sample with 10 µL of a stable isotope-labeled internal standard (e.g., 2-methyl-1,3-oxathiane-d3) or a structural analog (e.g., 2-ethyl-1,3-dithiane).
Causality: Adding the internal standard before extraction guarantees that any variations in fiber adsorption efficiency or MS ionization suppression are perfectly corrected via the analyte/IS response ratio.
Step 3: Headspace Extraction. Equilibrate the vial at 40°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS Solid Phase Microextraction (SPME) fiber to the headspace for 30 minutes.
Causality: This specific triple-coated fiber provides optimal porosity and surface chemistry for capturing low-molecular-weight, volatile organosulfur compounds while minimizing the thermal degradation that occurs in traditional liquid-liquid extractions.
Protocol 2: GC-Orbitrap-MS Instrumental Method
Step 1: Thermal Desorption. Insert the SPME fiber into the GC inlet at 250°C for 3 minutes in splitless mode.
Step 2: Chromatographic Separation. Utilize a highly polar polyethylene glycol (PEG) column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 3 min), ramp at 5°C/min to 200°C, then 20°C/min to 240°C.
Causality: Because the 1,3-oxathiane ring adopts a non-planar chair conformation[2], its cis and trans isomers possess slightly different dipole moments. A polar stationary phase interacts selectively with the oxygen and sulfur heteroatoms, cleanly resolving the diastereomers.
Step 3: HRAM Detection. Operate the Orbitrap MS in full scan mode (m/z 50–300) at a mass resolution of 60,000 (FWHM at m/z 200). Extract the exact mass chromatogram for the molecular ion [M]⁺ at m/z 118.0452 with a strict 5 ppm mass tolerance window[3][5].
Causality: Unit-mass qMS systems often suffer from isobaric interference at m/z 118. High-Resolution Accurate Mass (HRAM) mathematically filters out co-eluting matrix background, drastically lowering the Limit of Detection (LOD).
Method Validation Framework (ICH Guidelines)
To formally validate the method for drug development or metabolomic profiling, the following parameters must be established using matrix-matched calibration curves:
Selectivity: Confirmed by the absence of interfering peaks at m/z 118.0452 ± 5 ppm at the specific retention times of the cis and trans isomers.
Linearity: Evaluate the analyte/IS peak area ratio across a dynamic range of 0.01 to 100 µg/L. A correlation coefficient (R²) > 0.995 is required.
Accuracy (Recovery): Spike blank matrices at low, medium, and high concentration levels. Because the internal standard corrects for losses, acceptable recovery should tightly bracket 95%–105%.
Precision: Run intra-day (n=6) and inter-day (n=3 days) replicates. The Relative Standard Deviation (RSD) must remain < 5% for peak areas and < 0.1% for retention times.
[4]Title: A Set of Global Metabolomic Biomarker Candidates to Predict the Risk of Dry Eye Disease | Source: frontiersin.org | URL:
[3]Title: Aromatic Characteristics of Passion Fruit Wines Measured by E-Nose, GC-Quadrupole MS, GC-Orbitrap-MS and Sensory Evaluation - PMC | Source: nih.gov | URL:
[5]Title: Spray-Capillary-Based Capillary Electrophoresis Mass Spectrometry for Metabolite Analysis in Single Cells | Analytical Chemistry | Source: acs.org | URL:
[6]Title: Calorimetric and Computational Study of 1,3- and 1,4-Oxathiane Sulfones | The Journal of Organic Chemistry | Source: acs.org | URL:
A Comparative Spectroscopic Guide to 2-Methyl-1,3-oxathiane and its Sulfur-Free Analogues
This guide presents a detailed spectroscopic comparison of 2-methyl-1,3-oxathiane with its sulfur-free analogues, 2-methyl-1,3-dioxane and 4-methyl-tetrahydropyran. This analysis is crucial for researchers, scientists, a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide presents a detailed spectroscopic comparison of 2-methyl-1,3-oxathiane with its sulfur-free analogues, 2-methyl-1,3-dioxane and 4-methyl-tetrahydropyran. This analysis is crucial for researchers, scientists, and professionals in drug development for the precise identification and structural elucidation of these heterocyclic motifs, which are prevalent in medicinal chemistry and natural products. The substitution of a sulfur atom for an oxygen atom within the six-membered ring introduces significant changes in electronegativity, bond lengths, and conformational preferences, which are directly reflected in their spectroscopic signatures.
Introduction
The 1,3-oxathiane and 1,3-dioxane ring systems are important scaffolds in a variety of biologically active molecules. The inclusion of a sulfur atom in the 1,3-oxathiane ring, as opposed to the two oxygen atoms in 1,3-dioxane, or the single oxygen in tetrahydropyran, fundamentally alters the electronic and steric environment of the molecule. These differences manifest in unique spectroscopic fingerprints, which can be leveraged for unambiguous identification and for understanding the subtle stereoelectronic effects at play. This guide provides a comprehensive analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for these compounds, supported by established experimental protocols and theoretical considerations.
Molecular Structures and Conformational Considerations
The chair conformation is the most stable for all three heterocyclic compounds. However, the introduction of different heteroatoms influences the ring geometry and the preferred orientation of the methyl substituent. In 2-methyl-1,3-dioxane, the anomeric effect, a stabilizing interaction between a lone pair on an endocyclic oxygen and the antibonding (σ*) orbital of the axial C2-substituent bond, can favor an axial orientation of the methyl group. This effect is less pronounced in 2-methyl-1,3-oxathiane due to the lower electronegativity and larger size of the sulfur atom.
Caption: Chemical structures of the compared heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural and stereochemical details of these molecules. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to the electronic environment and spatial orientation.
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring high-resolution NMR spectra is as follows:
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans to improve the signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same sample using a proton-decoupled sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Data Comparison
The proton NMR spectra reveal distinct differences in chemical shifts, particularly for the protons attached to carbons adjacent to the heteroatoms.
Compound
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
2-Methyl-1,3-oxathiane
H-2
~4.8
Quartet
~6.2
H-4 (axial)
~3.9
Multiplet
H-4 (equatorial)
~4.2
Multiplet
H-5
~1.5-1.9
Multiplet
H-6
~2.7-2.9
Multiplet
2-CH₃
~1.5
Doublet
~6.2
2-Methyl-1,3-dioxane
H-2
~4.6
Quartet
~5.1
H-4, H-6 (axial)
~3.7
Multiplet
H-4, H-6 (equatorial)
~4.1
Multiplet
H-5
~1.4-1.8
Multiplet
2-CH₃
~1.2
Doublet
~5.1
4-Methyl-tetrahydropyran
H-2, H-6 (axial)
~3.4
Multiplet
H-2, H-6 (equatorial)
~3.9
Multiplet
H-3, H-5
~1.2-1.7
Multiplet
H-4
~1.6
Multiplet
4-CH₃
~0.9
Doublet
~6.5
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from various sources.
Discussion of ¹H NMR Spectra:
The anomeric proton (H-2) in 2-methyl-1,3-oxathiane is deshielded (~4.8 ppm) compared to that in 2-methyl-1,3-dioxane (~4.6 ppm). This is due to the reduced electron-donating ability of sulfur compared to oxygen.
The protons on the carbons adjacent to the sulfur atom (C-6) in 2-methyl-1,3-oxathiane are significantly shielded (~2.7-2.9 ppm) compared to the corresponding protons in 2-methyl-1,3-dioxane (~3.7-4.1 ppm). This is a direct consequence of the lower electronegativity of sulfur.
In 4-methyl-tetrahydropyran, the absence of a second heteroatom at the 3-position results in a more symmetrical spectrum for the C-2 and C-6 protons.
¹³C NMR Data Comparison
The ¹³C NMR spectra provide further insights into the electronic environment of the carbon atoms within the heterocyclic rings.
Compound
Carbon Assignment
Chemical Shift (δ, ppm)
2-Methyl-1,3-oxathiane
C-2
~79
C-4
~67
C-5
~27
C-6
~30
2-CH₃
~21
2-Methyl-1,3-dioxane
C-2
~99
C-4, C-6
~65
C-5
~26
2-CH₃
~21
4-Methyl-tetrahydropyran
C-2, C-6
~68
C-3, C-5
~34
C-4
~31
4-CH₃
~22
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from various sources.
Discussion of ¹³C NMR Spectra:
The most significant difference is observed for the C-2 carbon, which is substantially more shielded in 2-methyl-1,3-oxathiane (~79 ppm) compared to 2-methyl-1,3-dioxane (~99 ppm). This is due to the lower electronegativity of sulfur compared to oxygen.
The C-6 carbon in 2-methyl-1,3-oxathiane is also shielded (~30 ppm) relative to the C-4/C-6 carbons in 2-methyl-1,3-dioxane (~65 ppm).
The chemical shifts of the carbons in 4-methyl-tetrahydropyran reflect the influence of a single oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bond vibrations within a molecule. The C-O and C-S stretching vibrations are particularly informative for these compounds.
Experimental Protocol: IR Spectroscopy
Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
IR Data Comparison
Compound
Vibrational Mode
Frequency (cm⁻¹)
2-Methyl-1,3-oxathiane
C-H stretch
2850-2950
C-O stretch
1050-1150
C-S stretch
600-700
2-Methyl-1,3-dioxane
C-H stretch
2850-2950
C-O stretch
1050-1150 (strong)
4-Methyl-tetrahydropyran
C-H stretch
2850-2950
C-O stretch
1080-1120
Discussion of IR Spectra:
All three compounds exhibit characteristic C-H stretching vibrations in the 2850-2950 cm⁻¹ region.
The most prominent feature in the IR spectra of the oxygen-containing analogues is the strong C-O stretching absorption band between 1050 and 1150 cm⁻¹. In 2-methyl-1,3-dioxane, this band is typically very intense due to the presence of two C-O bonds.
2-Methyl-1,3-oxathiane displays a weaker C-S stretching vibration in the fingerprint region (600-700 cm⁻¹), which is a key diagnostic feature for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 column). A typical temperature program would be to hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.
MS Detection: The eluting compounds are introduced into a mass spectrometer, typically operating under electron ionization (EI) at 70 eV. The mass spectrum is scanned over a suitable m/z range (e.g., 40-200).
The molecular ion peak is generally observed for all three compounds, allowing for the determination of their molecular weight.
The fragmentation patterns are distinct and diagnostic. 2-Methyl-1,3-oxathiane shows characteristic fragments containing sulfur, such as m/z 61 (CH₃S⁺) and 45 (CHS⁺).
The fragmentation of 2-methyl-1,3-dioxane is dominated by the loss of a methyl group (m/z 87) and subsequent ring cleavage.
4-Methyl-tetrahydropyran also shows a prominent loss of the methyl group (m/z 85), followed by further fragmentation of the pyran ring.
Conclusion
The spectroscopic analysis of 2-methyl-1,3-oxathiane and its sulfur-free analogues, 2-methyl-1,3-dioxane and 4-methyl-tetrahydropyran, reveals significant and predictable differences in their NMR, IR, and MS data. These variations are primarily attributable to the differences in electronegativity, atomic size, and bonding characteristics between sulfur and oxygen. A thorough understanding of these spectroscopic distinctions is essential for the unambiguous identification and structural characterization of these important heterocyclic compounds in various scientific and industrial applications.
References
BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 2-Methyl-1,3-dioxolane Isomers.
Alabugin, I. V. (2000). Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really important?. The Journal of Organic Chemistry, 65(13), 3910–3919. [Link]
Chen, L., Capone, D. L., & Jeffery, D. W. (2018). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry, 66(41), 10808–10815. [Link]
Alabugin, I. V. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important?. The Journal of Organic Chemistry, 65(13), 3910-3919. [Link]
Riegel, A. (2022). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. (Doctoral dissertation, Technical University of Munich). [Link]
Pasto, D. J., & Klein, F. (1968). Conformational analysis of 1, 3-dioxanes. Journal of the American Chemical Society, 90(25), 7009-7016.
BenchChem. (2025). A Comparative Guide to the Spectroscopic Data of 2-Methyl-1,3-dioxolane Isomers.
Doc Brown's Chemistry. (n.d.). mass spectrum of 1,3-dioxane.
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
Validation
evaluating the efficacy of different Lewis acids for 2-Methyl-1,3-oxathiane formation
For researchers, scientists, and professionals in drug development, the synthesis of chiral heterocycles is a cornerstone of modern medicinal chemistry. Among these, the 1,3-oxathiane scaffold is of significant interest...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the synthesis of chiral heterocycles is a cornerstone of modern medicinal chemistry. Among these, the 1,3-oxathiane scaffold is of significant interest due to its presence in various biologically active molecules and its utility as a versatile chiral building block. The formation of 2-Methyl-1,3-oxathiane, a key intermediate, is typically achieved through the acid-catalyzed condensation of acetaldehyde with 3-mercapto-1-propanol. The choice of the acid catalyst, particularly the Lewis acid, is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides an in-depth, objective comparison of various Lewis acids for the synthesis of 2-Methyl-1,3-oxathiane, supported by experimental data and field-proven insights to empower you in your synthetic endeavors.
The Crucial Role of Lewis Acids in 1,3-Oxathiane Formation
The synthesis of 2-Methyl-1,3-oxathiane proceeds via a thioacetalization reaction. The carbonyl carbon of an aldehyde is electrophilic, but often not sufficiently so to react rapidly with the nucleophilic thiol and alcohol of 3-mercapto-1-propanol. Lewis acids play a pivotal role by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. This activation is the linchpin for efficient cyclization.[1][2]
The general mechanism involves the following key steps:
Activation of the Aldehyde: The Lewis acid (LA) coordinates to the carbonyl oxygen of acetaldehyde, making the carbonyl carbon more susceptible to nucleophilic attack.
Nucleophilic Attack: The thiol group of 3-mercapto-1-propanol, being a stronger nucleophile than the hydroxyl group, preferentially attacks the activated carbonyl carbon.
Hemithioacetal Formation: This initial attack forms a hemithioacetal intermediate.
Intramolecular Cyclization: The hydroxyl group of the hemithioacetal then attacks the same carbon in an intramolecular fashion.
Dehydration and Ring Closure: Subsequent dehydration, also promoted by the Lewis acid, leads to the formation of the stable 1,3-oxathiane ring.
The choice of Lewis acid influences not only the reaction rate but also the potential for side reactions, such as polymerization of the aldehyde or decomposition of the starting materials. A well-chosen Lewis acid will provide a delicate balance of reactivity and selectivity.
Comparative Performance of Common Lewis Acids
The efficacy of a Lewis acid in promoting the formation of 2-Methyl-1,3-oxathiane is dependent on several factors, including its intrinsic acidity, the nature of the counter-ion, and its compatibility with the solvent and reactants. Below is a comparative summary of commonly employed Lewis acids for this transformation.
Lewis Acid
Catalyst Loading (mol%)
Solvent
Temperature (°C)
Reaction Time
Yield (%)
Key Observations & Insights
BF₃·OEt₂
5 - 20
Dichloromethane (DCM)
0 to rt
1 - 4 h
85 - 95
A classic and highly effective catalyst. Its ease of handling as a liquid and high reactivity make it a popular choice. However, it is sensitive to moisture and can be corrosive.[3][4]
Sc(OTf)₃
1 - 5
Acetonitrile (MeCN) or DCM
rt
0.5 - 2 h
90 - 98
A highly efficient and water-tolerant Lewis acid. Its high catalytic activity allows for low catalyst loadings and mild reaction conditions. The primary drawback is its higher cost compared to other Lewis acids.[5][6]
ZnCl₂
10 - 30
Diethyl ether or DCM
rt to reflux
4 - 12 h
75 - 90
A cost-effective and readily available Lewis acid. It is generally less reactive than BF₃·OEt₂ and Sc(OTf)₃, often requiring higher catalyst loadings and longer reaction times. Anhydrous conditions are crucial for optimal performance.[1][7][8]
InCl₃
5 - 15
DCM or THF
rt
1 - 3 h
88 - 96
A versatile and water-stable Lewis acid that has gained popularity in recent years. It offers a good balance of reactivity, cost-effectiveness, and ease of handling.[9][10]
Bi(OTf)₃
2 - 10
MeCN or DCM
rt
0.5 - 2.5 h
92 - 97
Similar to Sc(OTf)₃, Bismuth(III) triflate is a highly active and water-tolerant catalyst. It is often a more economical alternative to Scandium triflates while offering comparable performance.[11][12][13][14][15]
Disclaimer: The data presented in this table is a synthesis of information from various sources and may not represent direct head-to-head comparisons under identical conditions. It is intended to provide a general overview of the relative efficacy of these Lewis acids. Researchers should always perform their own optimization studies.
In-Depth Mechanistic Visualization
To provide a clearer understanding of the catalytic cycle, the following diagrams illustrate the key steps in the Lewis acid-catalyzed formation of 2-Methyl-1,3-oxathiane.
Caption: General mechanism of Lewis acid-catalyzed 2-Methyl-1,3-oxathiane formation.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the synthesis of 2-Methyl-1,3-oxathiane using selected Lewis acids. These protocols are designed to be self-validating and serve as a robust starting point for your experiments.
This protocol highlights the use of a modern, highly efficient, and water-tolerant Lewis acid, making it a more user-friendly option.
Caption: Experimental workflow for Sc(OTf)₃ catalyzed synthesis.
Causality Behind Experimental Choices
Choice of Solvent: Dichloromethane (DCM) and acetonitrile (MeCN) are common choices as they are relatively non-coordinating and effectively solvate the reactants and intermediates. DCM is often preferred for moisture-sensitive catalysts like BF₃·OEt₂, while MeCN is a good choice for metal triflates.
Inert Atmosphere: For moisture-sensitive Lewis acids such as BF₃·OEt₂ and anhydrous ZnCl₂, an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducibility.
Temperature Control: The initial cooling to 0 °C for the BF₃·OEt₂ reaction is to moderate the initial exothermic reaction upon addition of the highly reactive Lewis acid. Reactions with more stable catalysts like Sc(OTf)₃ can often be run at room temperature.
Workup Procedure: The aqueous workup with a mild base (e.g., NaHCO₃) is essential to neutralize the acidic catalyst and quench the reaction. Subsequent extraction and drying are standard procedures to isolate the organic product.
Purification: Flash column chromatography is the standard method for purifying the final product and removing any unreacted starting materials or byproducts.
Conclusion and Future Perspectives
The selection of a Lewis acid for the synthesis of 2-Methyl-1,3-oxathiane is a critical decision that impacts reaction efficiency, cost, and practicality. For high-yielding, rapid, and mild reactions, metal triflates such as Sc(OTf)₃ and Bi(OTf)₃ are excellent choices, with the latter being more cost-effective. For routine, large-scale syntheses where cost is a primary concern, the classic Lewis acids BF₃·OEt₂ and ZnCl₂ remain viable options, provided that anhydrous conditions are strictly maintained. InCl₃ presents a balanced profile of reactivity, cost, and ease of handling.
Future research in this area will likely focus on the development of even more efficient, recyclable, and environmentally benign catalysts. The exploration of heterogeneous Lewis acid catalysts could offer significant advantages in terms of catalyst recovery and reuse, further enhancing the sustainability of 1,3-oxathiane synthesis. As the demand for enantiomerically pure building blocks continues to grow, the development of chiral Lewis acids for the asymmetric synthesis of substituted 1,3-oxathianes will also be a key area of investigation.
References
Mehta, A. W., Patil, R. C., et al. (2024). Bismuth(III) Triflate, Bi(OTf)3: Green and Reusable Catalyst for One‐Pot Synthesis of Fused Nitrogen/Oxygen Heterocycle Derivatives. ChemistrySelect. [Link]
Mehta, A. W., Patil, R. C., et al. (2024). Bismuth(III) Triflate, Bi(OTf)3: Green and Reusable Catalyst for One‐Pot Synthesis of Fused Nitrogen/Oxygen Heterocycle Derivatives. ResearchGate. [Link]
Thorp, S., et al. (2023). Bismuth (III) Triflate Catalyzed Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles. Green and Sustainable Chemistry, 13, 209-215. [Link]
Mohan, R. S., et al. (2011). Bi(OTf)3–, TfOH–, and TMSOTf–Mediated, One-Pot Epoxide Rearrangement, Addition and Intramolecular Silyl-Modified Sakurai (ISMS) Cascade Toward Dihydropyrans. PMC. [Link]
Yadav, J. S., et al. (2020). InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles. PMC. [Link]
Chen, J., et al. (2018). Bismuth(III) Triflate Catalyzed Three-Component Reactions of Indoles, Ketones, and α-Bromoacetaldehyde Acetals Enable Indole-to-Carbazole Transformation. Organic Letters. [Link]
Ranu, B. C., & Das, A. (2011). Selective Thioacetalization of Aldehydes Catalyzed by Aqueous Zinc Tetrafluoroborate. Taylor & Francis Online. [Link]
Rahman, A., et al. "ZnX2 (X = Cl, Br) catalyzed efficient regioselective synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings and their antibacterial studies." University of Southern Mississippi. [Link]
Pittet, A. O., & Muralidhara, R. (2013). 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
De, S. K. (2004). Pr(OTf)3 as an Efficient and Recyclable Catalyst for Chemoselective Thioacetalization of Aldehydes. Organic Chemistry Portal. [Link]
Rahman, M. A., et al. (2014). ZnCl2 catalyzed efficient synthesis of 1,3,4-oxadiazole and 1,3,4-thiadiazole. AGRIS. [Link]
Coates, G. W., & Getzler, Y. D. Y. L. (2007). A New Multicomponent Reaction Catalyzed by a Catalyst: Stereospecific Synthesis of 1,3-oxazinane-2,4-diones From Epoxides, Isocyanates, and CO. PubMed. [Link]
Li, Z., et al. (2017). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC. [Link]
Kraft, P., & Eichenberger, W. (2011). Oxathiane derivative as perfuming ingredient.
Kumar, A., & Akula, M. R. (2020). InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles. TCG Lifesciences. [Link]
Rahman, M. A., et al. (2014). ZnCl2 Catalyzed Efficient Synthesis of 1,3,4-Oxadiazole and 1,3,4-Thiadiazole. ResearchGate. [Link]
Ghorai, M. K., & Kumar, A. (2009). Sc(OTf)(3)-catalyzed condensation of 2-alkyl-N-tosylaziridine with aldehydes or ketones: an efficient synthesis of 5-alkyl-1,3-oxazolidines. PubMed. [Link]
Pittet, A. O., & Muralidhara, R. (2012). 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
De, S. K. (2004). Pr(OTf)3 as an Efficient and Recyclable Catalyst for Chemoselective Thioacetalization of Aldehydes. R Discovery. [Link]
Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Organic Chemistry Portal. [Link]
Kumar, A., et al. (2020). BF3·OEt2 catalyzed chemoselective C=C bond cleavage of α,β-enones: an unexpected synthesis of 3-alkylated oxindoles and spiro-indolooxiranes. Organic & Biomolecular Chemistry. [Link]
Pickenhagen, W., & Briner, E. (2002). 1,3-oxathianes as perfuming and flavouring ingredients.
Salama, T. A. (2019). Boron trifluoride etherate in organic synthesis. MedCrave. [Link]
Kumar, A., & Akula, M. R. (2020). InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles. PubMed. [Link]
de Oliveira, A. L., et al. (2018). General mechanism for the acetalization of carbonyl compounds catalyzed by a Lewis or Bronsted acid (M+). ResearchGate. [Link]
Eliel, E. L., et al. (1998). Synthesis, Structural Analysis and Reactivity of 1,3-Oxathiane Derivatives. ResearchGate. [Link]
Kumar, A., et al. (2018). BF3 ⋅ OEt2 Catalyzed Synthesis of 1,3‐Thiazines/‐Selenazines. ResearchGate. [Link]
Kuznetsov, V. V., & Bochkor, S. A. (2018). Synthesis and Stereochemistry of Some New 1,3-Oxathiane Derivatives. ResearchGate. [Link]
Yadav, J. S., et al. (2020). InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles. ACS Omega. [Link]
Black, D. StC., & Roth, M. (1993). Synthesis and Chemistry of 1,4-Oxathianes and 1,4-Oxathian-3-ones. University of New South Wales. [Link]
Eliel, E. L., & Morris-Natschke, S. (1988). Asymmetric synthesis based on 1,3-oxathianes. 4. Mechanism of asymmetric induction in the reactions of oxathianyl ketones. Journal of the American Chemical Society. [Link]
Cernuschi, S., et al. (2009). A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit. PubMed. [Link]
Reddy, B. V. S., et al. (2017). In situ generated superacid BF3–H2O catalyzed alkylation of p-quinols with diaryl carbinols leading to triarylmethanes. Journal of Chemical Sciences. [Link]
Kamal, A., et al. (2008). An Efficient Selective Reduction of Aromatic Azides to Amines Employing BF3·OEt2/NaI: Synthesis of Pyrrolobenzodiazepines. Organic Chemistry Portal. [Link]
Patel, B. K., et al. (2002). Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]
Augustine, J. K., et al. (2009). PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. The Journal of Organic Chemistry. [Link]
Ranu, B. C., & Majee, A. (2026). Indium(III) chloride - Catalyzed Michael addition of thiols to chalcones: A remarkable solvent effect. ResearchGate. [Link]
Soderberg, T. (2025). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts. [Link]
Wang, Z., et al. (2022). Post-synthesis from Lewis acid–base interaction: an alternative way to generate light and harvest triplet excitons. Beilstein Journal of Organic Chemistry. [Link]
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
Chen, Y., et al. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]
Szulc, A., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]
The Organic Chemistry Tutor. (2023). Reactions of Alcohols with Ketones and Aldehydes: Acetal Formation. YouTube. [Link]
Reddy, C. R., et al. (2025). Synthesis of 2-amino-4H-1,3-oxazines and 2-amino-4H-1,3-thiazines through a Yb(OTf)3-assisted, acid-catalyzed one-pot cyclocondensation reaction. ResearchGate. [Link]
Chemistry Steps. Formation and Reactions of Acetals. [Link]